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  • Product: 6,7-Dimethoxy-4-methylquinazoline
  • CAS: 4015-31-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Strategic Role of the 6,7-Dimethoxy-4-Methylquinazoline Scaffold in Modern Kinase Inhibitor Design

Abstract The quinazoline scaffold is a cornerstone in the architecture of numerous clinically approved and investigational kinase inhibitors. Its rigid, bicyclic structure provides a robust framework for the precise spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in the architecture of numerous clinically approved and investigational kinase inhibitors. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of substituents that engage with the ATP-binding pocket of various protein kinases. This technical guide delves into the specific role and strategic importance of the 6,7-dimethoxy-4-methylquinazoline core in the design of next-generation kinase inhibitors. While direct and extensive research on this exact substitution pattern is emerging, by synthesizing data from closely related analogs, we can construct a comprehensive understanding of its potential applications, structure-activity relationships (SAR), and mechanistic underpinnings. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing a theoretical framework, detailed synthetic protocols for key precursors, and robust methodologies for biological evaluation.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has earned its status as a "privileged structure" in medicinal chemistry.[1] Its success is particularly prominent in oncology, where it forms the backbone of numerous targeted therapies that inhibit protein tyrosine kinases.[2] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.[3]

Quinazoline-based inhibitors typically function as ATP-competitive antagonists. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine portion of ATP.[3] This binding mode effectively blocks the phosphorylation of substrate proteins, thereby arresting the downstream signaling cascade. The versatility of the quinazoline scaffold allows for substitutions at multiple positions, most notably C4, C6, and C7, which enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Deconstructing the 6,7-Dimethoxy-4-Methylquinazoline Core

The specific substitution pattern of 6,7-dimethoxy-4-methylquinazoline offers a unique combination of features that can be strategically exploited in kinase inhibitor design.

The Significance of the 6,7-Dimethoxy Groups

The 6,7-dimethoxy substitution on the quinazoline ring is a recurring motif in a multitude of potent kinase inhibitors.[3] These electron-donating groups are known to enhance binding affinity and can contribute to the overall pharmacological profile in several ways:

  • Enhanced Hinge Binding: The methoxy groups can increase the electron density of the quinazoline ring system, potentially strengthening the hydrogen bonding interactions with the kinase hinge region.

  • Favorable van der Waals Contacts: The methyl groups of the methoxy substituents can engage in favorable hydrophobic interactions with amino acid residues in the solvent-exposed region of the ATP-binding pocket.[4]

  • Improved Physicochemical Properties: The methoxy groups can influence the solubility and metabolic stability of the molecule, which are critical parameters for drug development.

Numerous studies on 4-anilino-6,7-dimethoxyquinazoline derivatives have demonstrated the critical role of these substituents in achieving potent inhibition of kinases such as EGFR, VEGFR-2, and G9a.[3][5][6]

The Enigmatic Role of the 4-Methyl Group

While the 4-anilino and 4-amino substitutions are more extensively studied, the 4-methyl group presents a distinct set of properties. Research on 4-methyl quinazoline derivatives (with different substitutions at C6 and C7) has pointed towards their potential as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). This suggests that the 4-methyl group, in concert with other features, can direct the scaffold towards different classes of enzymes beyond traditional tyrosine kinases.

The 4-methyl group is a small, lipophilic substituent that can:

  • Probe Hydrophobic Pockets: It can fit into smaller, well-defined hydrophobic pockets within the active site that may not accommodate larger groups like anilino moieties.

  • Influence Planarity: Unlike the often-planar 4-anilino substitution, the methyl group does not extend the aromatic system, which can alter the overall shape and conformational flexibility of the inhibitor.

  • Modulate Solubility: The addition of a methyl group can impact the aqueous solubility of the compound.

The combination of the 6,7-dimethoxy pattern with the 4-methyl group likely results in a scaffold with a unique selectivity profile, potentially targeting kinases with smaller, more constrained ATP-binding sites or even allosteric pockets.

Synthetic Strategies and Methodologies

The synthesis of 6,7-dimethoxy-4-methylquinazoline, while not explicitly detailed in the literature, can be logically approached through the preparation of key, well-documented intermediates. The primary route involves the synthesis of a 4-chloro-6,7-dimethoxyquinazoline precursor, followed by the introduction of the methyl group.

Synthesis of Key Precursor: 2,4-Dichloro-6,7-dimethoxyquinazoline

A common and reliable method for the synthesis of the pivotal 2,4-dichloro-6,7-dimethoxyquinazoline intermediate begins with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

G

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (e.g., 0.3 mL per gram of starting material).

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Proposed Synthesis of 6,7-Dimethoxy-4-methylquinazoline

With the 2,4-dichloro intermediate in hand, a plausible route to the target compound would involve a selective methylation reaction. However, controlling the regioselectivity of such a reaction can be challenging. A more controlled approach would be to first synthesize the 4-methyl-quinazolinedione and then proceed with chlorination and subsequent reduction.

Proposed Two-Step Synthesis:

G

Experimental Protocol: Synthesis of 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone [8]

  • Reaction Setup: In a flask, dissolve methyl 4,5-dimethoxyanthranilate (1.0 eq) in N,N-dimethylacetamide. Cool the solution to 0°C.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature. After approximately 30 minutes, the mixture should solidify.

  • Work-up: Add the solidified mixture to a concentrated ammonium hydroxide solution.

  • Isolation and Purification: Isolate the resulting precipitate by filtration and purify by recrystallization to obtain 2-methyl-6,7-dimethoxy-4(3H)-quinazolinone.

Further steps would involve chlorination of the 4-oxo position, followed by a selective reduction of the 2-chloro group and subsequent methylation at the C4 position, or a more direct methylation approach on a suitable precursor. These subsequent steps would require careful optimization to achieve the desired product.

Biological Evaluation: A Roadmap to Understanding Activity

To elucidate the biological activity and kinase selectivity profile of the 6,7-dimethoxy-4-methylquinazoline scaffold, a systematic evaluation using a panel of in vitro and cellular assays is essential.

In Vitro Kinase Inhibition Assays

A broad-spectrum kinase panel screening is the first step to identify the primary kinase targets and assess the selectivity of the compound.

G

Experimental Protocol: KINOMEscan® Profiling (Illustrative)

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay: The KINOMEscan® platform utilizes a competition binding assay. The test compound is incubated with a panel of over 480 kinases, each linked to a DNA tag. An immobilized, active-site directed ligand is also present.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a given concentration of the test compound. This allows for the determination of the dissociation constant (Kd) and provides a comprehensive selectivity profile across the human kinome.

Cellular Assays

Based on the in vitro kinase profiling results, a panel of cancer cell lines with known genetic backgrounds (e.g., specific kinase mutations or over-expression) should be selected for cellular assays.

Table 1: Illustrative Cellular Assays for Evaluating Kinase Inhibitors

Assay TypePrincipleEndpoint Measured
Cell Proliferation (MTS/MTT Assay) Measures the metabolic activity of viable cells.IC₅₀ (concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining) Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains necrotic cells.Percentage of apoptotic and necrotic cells, analyzed by flow cytometry.
Cell Cycle Analysis (PI Staining) PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.Distribution of cells in G0/G1, S, and G2/M phases of the cell cycle, analyzed by flow cytometry.
Western Blotting Detects specific proteins to assess the inhibition of a signaling pathway.Reduction in the phosphorylation of the target kinase and its downstream effectors.

Experimental Protocol: Cell Proliferation (MTS) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6,7-dimethoxy-4-methylquinazoline compound for 72 hours. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Future Directions

While specific SAR data for the 6,7-dimethoxy-4-methylquinazoline core is not yet established, we can extrapolate from related scaffolds to guide future design efforts.

Table 2: Predicted SAR Trends for 6,7-Dimethoxy-4-Methylquinazoline Derivatives

Position of ModificationProposed ModificationExpected Impact on ActivityRationale
4-Methyl Group Replacement with small alkyl groups (ethyl, propyl)May fine-tune hydrophobic interactions.Probing the size and shape of the hydrophobic pocket.
Introduction of polar functionalities (e.g., hydroxymethyl)May introduce new hydrogen bonding opportunities and improve solubility.To enhance binding affinity and improve physicochemical properties.
Benzene Ring (C5, C8) Introduction of small electron-withdrawing groups (e.g., fluorine)May enhance potency and modulate metabolic stability.Common strategy to improve pharmacokinetic properties.
2-Position Introduction of small substituentsMay allow for additional interactions with the kinase active site.To explore potential secondary binding pockets.

Future research should focus on the synthesis of a library of 6,7-dimethoxy-4-methylquinazoline analogs and their systematic evaluation against a broad panel of kinases. This will enable the construction of a detailed SAR table and provide a clearer understanding of the therapeutic potential of this promising scaffold. Molecular docking and X-ray crystallography studies will be invaluable in elucidating the precise binding mode and guiding further structure-based design efforts.

Conclusion

The 6,7-dimethoxy-4-methylquinazoline scaffold represents an intriguing and underexplored area in kinase inhibitor design. By combining the well-established benefits of the 6,7-dimethoxy substitution pattern with the unique properties of a 4-methyl group, it is plausible that novel inhibitors with unique selectivity profiles can be developed. This technical guide provides a foundational framework for researchers to embark on the synthesis, biological evaluation, and optimization of this promising chemical series. The detailed protocols and strategic insights presented herein are intended to accelerate the discovery of new and effective targeted therapies for a range of human diseases.

References

  • Synthesis of 2-chloro-4-(aryl amino)
  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (URL not available)
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. ([Link])

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google P
  • CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. ()
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. | Journal of Medicinal Chemistry - ACS Publications - ACS.org. ([Link])

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. ()
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. ([Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate. ([Link])

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. ([Link])

  • US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google P
  • Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Request PDF - ResearchGate. ([Link])

  • Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H) - The Distant Reader. ([Link])

  • Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a | Journal of Medicinal Chemistry - ACS Publications. ([Link])

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. ([Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. ([Link])

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - ePrints Soton. ([Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. ([Link])

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. ([Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC. ([Link])

Sources

Exploratory

In Vitro Biological Activity of 6,7-Dimethoxy-4-Methylquinazoline Derivatives: A Comprehensive Technical Guide

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent kinase inhibitory properties (e.g., gefitinib and erlotinib). However, specific structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent kinase inhibitory properties (e.g., gefitinib and erlotinib). However, specific structural modifications—namely, the integration of a 6,7-dimethoxy moiety coupled with a 4-methyl substitution—fundamentally alter the molecule's spatial geometry and electronic distribution. This technical whitepaper explores the in vitro biological profiling of 6,7-dimethoxy-4-methylquinazoline derivatives, detailing their dual-action potential as anti-diabetic agents and targeted cytotoxins.

Pharmacophore Rationale: The Mechanics of the Scaffold

The biological versatility of 6,7-dimethoxy-4-methylquinazoline derivatives stems directly from their structural causality:

  • 6,7-Dimethoxy Groups: These electron-donating groups increase the lipophilicity and electron density of the quinazoline core. This mimics the aromatic systems of endogenous kinase substrates, facilitating deep insertion into the ATP-binding clefts of target enzymes like VEGFR-2[1].

  • 4-Methyl Substitution: Unlike traditional 4-anilinoquinazolines, the 4-methyl group reduces the steric bulk at the C4 position. This seemingly minor modification restricts the rotational freedom of the molecule, shifting its primary binding affinity away from selective Epidermal Growth Factor Receptor (EGFR) inhibition and toward allosteric modulation of metabolic enzymes (such as α-glucosidase) and reactive oxygen species (ROS) scavenging[2].

  • N-Oxidation State: When synthesized as 1,2-dihydroquinazoline 3-oxides, the N+−O− moiety acts as a critical hydrogen-bond acceptor, facilitating electrostatic interactions with metalloporphyrins and active-site amino acids[2].

Mechanism Ligand 4-Methylquinazoline Derivative Enzyme α-Glucosidase Ligand->Enzyme Binds Active Site ROS ROS Scavenging (DPPH/NO) Ligand->ROS Antioxidant Activity Outcome2 Apoptosis in Malignant Cells Ligand->Outcome2 Cytotoxic Action Allosteric Allosteric Modulation (N+-O- Interaction) Enzyme->Allosteric Induces Outcome1 Reduced Postprandial Hyperglycemia Allosteric->Outcome1 Inhibits Digestion ROS->Outcome2 Synergistic Stress Reduction

Fig 1. Mechanistic pathways of dual metabolic inhibition and cytotoxicity.

Anti-Diabetic Efficacy: Dual Enzyme Inhibition

Type 2 Diabetes Mellitus (T2DM) management relies heavily on controlling postprandial hyperglycemia. 6,7-dimethoxy-4-methylquinazoline derivatives have demonstrated potent in vitro inhibition of α-glucosidase and α-amylase, the primary enzymes responsible for carbohydrate digestion[2].

Causality in Enzyme Inhibition: The presence of halogens (Br, I) at the C-6 and C-8 positions, combined with the 4-methyl core, drastically increases local lipophilicity. This drives higher protein adsorption, allowing the molecule to lock into the allosteric sites of α-glucosidase, inducing a conformational shift that neutralizes enzyme function[2].

Quantitative Data: Enzyme Inhibition Profiling

As demonstrated in 2[2], specific halogenated derivatives outperform clinical standards.

Compound / Controlα-Glucosidase IC₅₀ (μM)α-Amylase IC₅₀ (μM)Mechanistic Note
3a (6-Br, 2-Ph)1.08 ± 0.025.33 ± 0.01Balanced dual inhibition
3f (6-I, 2-(4-F-Ph))9.27 ± 0.020.64 ± 0.01Amylase-selective
3i (6-Br, 8-I, 2-Ph)1.01 ± 0.051.18 ± 0.06Potent dual inhibition
3p (6-I, 8-Br, 2-Ph)0.78 ± 0.05N/AHighly selective for glucosidase
Acarbose (Control)4.40 ± 0.052.92 ± 0.02Clinical standard

Oncological Profiling: Cytotoxicity in Solid Tumors

Because T2DM is a known risk factor for cancer, compounds exhibiting dual anti-diabetic and anti-cancer properties are highly sought after. 6,7-dimethoxyquinazolines have established cytotoxic potential independent of traditional α1-adrenoceptor blocking[3].

Causality in Cytotoxicity: The derivatives induce apoptosis via mitochondria-mediated caspase cascades. The 6,7-dimethoxy substitution enhances cellular permeability, allowing the compound to accumulate intracellularly and disrupt tubulin polymerization or inhibit VEGFR-2[1][3].

Quantitative Data: Cytotoxicity & Selectivity

To establish a therapeutic window, compounds must be screened against both malignant (MCF-7, A549) and non-tumorigenic (HEK293-T) cell lines[2].

Cell Line TypeMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293-T (Normal Kidney)
Active Derivatives Range 10.38 – 25.48 μM11.39 – 20.00 μM20.12 – 59.02 μM
Doxorubicin (Control)0.25 ± 0.05 μM0.36 ± 0.07 μM0.87 ± 0.04 μM
Gefitinib (Control)0.19 ± 0.04 μM0.25 ± 0.03 μM0.40 ± 0.02 μM

Insight: While less potent than Doxorubicin, the quinazoline derivatives exhibit a distinct selectivity index, showing lower relative toxicity to the normal HEK293-T cells.

Standardized In Vitro Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to eliminate false positives caused by assay interference or solvent toxicity.

Protocol A: High-Throughput α-Glucosidase Inhibition Assay

Rationale: Using p-nitrophenyl-α-D-glucopyranoside (pNPG) allows for direct colorimetric quantification. Cleavage of pNPG yields p-nitrophenol, which absorbs strongly at 405 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Reconstitute α-glucosidase to 0.5 U/mL and pNPG substrate to 5 mM in the buffer.

  • Self-Validating Plate Layout:

    • Blank Control: Buffer + Substrate (accounts for spontaneous hydrolysis).

    • Enzyme Control: Buffer + Enzyme + Substrate (defines 100% baseline activity).

    • Positive Control: Acarbose + Enzyme + Substrate (validates assay sensitivity).

    • Test Wells: Compound (serial dilutions) + Enzyme + Substrate.

  • Incubation: Mix 20 μL of the test compound with 20 μL of enzyme and 100 μL of buffer. Incubate at 37°C for 15 minutes to allow allosteric binding.

  • Reaction Initiation: Add 20 μL of pNPG. Incubate at 37°C for exactly 20 minutes.

  • Termination & Detection: Quench the reaction by adding 50 μL of 0.2 M Na₂CO₃. Measure absorbance at 405 nm using a microplate reader.

  • Data Synthesis: Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Resazurin/MTT Cytotoxicity Assay

Rationale: MTT measures mitochondrial succinate dehydrogenase activity, providing a direct, causal proxy for cell viability and proliferation.

  • Cell Seeding: Seed MCF-7, A549, and HEK293-T cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment Application: Treat cells with test compounds (1–100 μM) for 48 h.

    • Validation Step: Include a Vehicle Control (DMSO ≤0.5% v/v) to ensure solvent non-toxicity.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 μL of pure DMSO to dissolve the formed purple formazan crystals.

  • Detection: Read absorbance at 570 nm. Calculate the Selectivity Index (SI) by dividing the IC₅₀ of HEK293-T by the IC₅₀ of the malignant cell lines.

Workflow cluster_assays In Vitro Biological Profiling A Synthesis: 6,7-Dimethoxy-4-methylquinazoline B Metabolic Assays (α-Glucosidase / α-Amylase) A->B C Cytotoxicity Screening (MCF-7 / A549 / HEK293-T) A->C D Antioxidant Profiling (DPPH / NO / SOD) A->D E Hit Identification & SAR Analysis B->E C->E D->E

Fig 2. Standardized in vitro biological profiling workflow for quinazoline derivatives.

Conclusion

The in vitro biological profiling of 6,7-dimethoxy-4-methylquinazoline derivatives reveals a highly versatile pharmacophore. By manipulating the halogenation at the C-6 and C-8 positions, researchers can fine-tune the molecule's lipophilicity and spatial geometry, driving potent dual-action inhibition of metabolic enzymes (α-glucosidase) and inducing selective cytotoxicity in solid tumor cell lines. Strict adherence to self-validating assay protocols ensures that these multi-target profiles translate reliably into preclinical development.

References

  • In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides Source: MDPI / Molecules URL:2

  • 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity Source: Letters in Drug Design & Discovery URL:4

  • Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers Source: European Journal of Medicinal Chemistry / PubMed URL:1

  • Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease Source: Eco-Vector URL:5

Sources

Foundational

Pharmacological Profiling of the 6,7-Dimethoxy-4-methylquinazoline Scaffold: A Technical Guide

Executive Summary As a privileged structure in medicinal chemistry, the quinazoline nucleus serves as the foundation for numerous FDA-approved therapeutics, ranging from alpha-1 adrenergic antagonists to ATP-competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged structure in medicinal chemistry, the quinazoline nucleus serves as the foundation for numerous FDA-approved therapeutics, ranging from alpha-1 adrenergic antagonists to ATP-competitive kinase inhibitors. However, the specific 6,7-dimethoxy-4-methylquinazoline (CAS 4015-31-0) scaffold presents a unique pharmacological profile[1]. By replacing the traditional 4-amino or 4-anilino substituents with a 4-methyl group, the steric and electronic properties of the molecule shift dramatically. This technical guide provides an in-depth analysis of the receptor binding affinity, structural pharmacology, and experimental validation protocols for 6,7-dimethoxy-4-methylquinazoline and its direct derivatives.

Structural Pharmacology: The 4-Methyl Paradox

In my experience designing high-throughput screening cascades, understanding the causality behind a pharmacophore's binding modality is critical for lead optimization. The 6,7-dimethoxy-4-methylquinazoline core operates via two distinct structural mechanisms:

  • Electronic Influence of the 6,7-Dimethoxy Groups: The methoxy groups at the C-6 and C-7 positions act as strong electron-donating moieties. This increases the electron density across the quinazoline ring, significantly enhancing the hydrogen-bonding capacity of the N1 and N3 nitrogens with receptor hinge regions[2]. Furthermore, the oxygen atoms themselves serve as critical hydrogen bond acceptors.

  • Steric Profile of the 4-Methyl Group: Traditional quinazoline drugs (like gefitinib or doxazosin) rely on bulky 4-anilino or 4-amino groups to anchor into deep hydrophobic pockets. The compact 4-methyl substitution alters this dynamic. For instance, in Acid-Sensing Ion Channel 3 (ASIC3), the 4-methylquinazoline moiety engages in highly specific hydrophobic interactions with residues L77 and V425[3].

  • Metabolic Dehydrogenation: Interestingly, the fully aromatized 6,7-dimethoxy-4-methylquinazoline molecule is often identified as a metabolite of 1,2-dihydroquinazoline 3-oxides. Dehydrogenation of these active precursors to the fully aromatic 6,7-dimethoxy-4-methylquinazoline results in a complete loss of in vivo cardiotonic activity, indicating that the fully aromatized core does not bind the same cardiovascular targets[4].

Receptor Binding Affinity Profiles

The shift from a 4-amino to a 4-methyl substitution redirects the affinity of the quinazoline core toward novel ion channels, GPCRs, and metabolic enzymes. The quantitative binding data for 4-methylquinazoline derivatives is summarized below.

Table 1: Quantitative Binding Affinity of 4-Methylquinazoline Derivatives
Compound / DerivativeTarget Receptor / EnzymeBinding Affinity ( Ki​ / IC50​ )Binding Modality & Mechanism
6,7-Dimethoxy-4-methylquinazoline Cardiotonic TargetsInactiveFully aromatized metabolite; lacks the binding capability of its 1,2-dihydro precursors[4].
2-Guanidine-4-methylquinazoline (GMQ) GABA-A Receptor IC50​ = 0.39 ± 0.05 μMCompetitive antagonist; mutations at Glu155/Phe64 abolish binding[5].
GMQ ASIC3 (Ion Channel) EC50​ ~ 1-5 μMAllosteric modulator; activates channel at physiological pH via L77/V425 interaction[3].
4-Methyl-7-methoxyquinazolyl derivative A2B​ Adenosine Receptor Ki​ = 112 nMSelective antagonist; identified via pharmacophore screening[6].
6-Bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide α -Glucosidase IC50​ = 0.92 ± 0.01 μMEnzymatic inhibitor; high affinity due to electron-withdrawing inductive effects[7].
4-Methylquinazoline benzamides PI3K / HDACNano-molar rangeDual inhibitors; C-8 position oriented toward solvent-exposed region[8].

Screening & Validation Workflow

To systematically evaluate the binding profile of 6,7-dimethoxy-4-methylquinazoline analogs, we employ a multi-tiered screening workflow.

G A 6,7-Dimethoxy-4-methylquinazoline Scaffold Library B In Silico Docking & Pharmacophore Modeling A->B Virtual Screening C Radioligand Binding Assay (GPCRs / Ion Channels) B->C Target: A2B / GABA-A D Surface Plasmon Resonance (Kinase Binding Kinetics) B->D Target: PI3K / EGFR E Enzymatic Inhibition Assays (AChE / α-Glucosidase) B->E Target: Metabolic F Hit-to-Lead Validation (Affinity Profiling) C->F D->F E->F G Lead Optimization (In Vivo Efficacy) F->G Structure-Activity Relationship

Workflow for pharmacological profiling of 6,7-dimethoxy-4-methylquinazoline derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Radioligand Competitive Binding Assay (GABA-A / A2B​ )

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 4-methylquinazoline derivatives against ion channels or GPCRs. System Validation: By utilizing a competitive displacement setup with a known high-affinity radioligand, we isolate specific binding events from non-specific hydrophobic interactions, allowing accurate calculation of Ki​ via the Cheng-Prusoff equation.

  • Membrane Preparation: Homogenize HEK293T cells expressing the target receptor (e.g., GABA-A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Causality: Maintaining cold temperatures and inhibiting proteases prevents receptor degradation, preserving the native 3D conformation of the binding pocket required for accurate ligand docking.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the appropriate radioligand (e.g., [3H] muscimol for GABA-A or [3H] ZM241,385 for A2B​ [6]), and varying concentrations ( 10−10 to 10−4 M) of the test compound. Incubate for 90 minutes at 25°C to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the radioligand to the filter matrix and ensuring a high signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer to remove unbound ligand, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Objective: Quantify real-time association ( kon​ ) and dissociation ( koff​ ) rates for kinase targets (e.g., PI3K). System Validation: SPR provides kinetic resolution rather than just endpoint affinity. Because 6,7-dimethoxy groups often drive slow-offset kinetics due to strong hydrogen bonding[2], capturing real-time dissociation is critical for lead selection.

  • Sensor Chip Functionalization: Activate a CM5 dextran sensor chip with an EDC/NHS mixture. Inject the recombinant kinase in 10 mM sodium acetate buffer (pH 4.5) to achieve ~5000 Response Units (RU) of immobilization.

    • Causality: Covalent amine tethering ensures a highly stable surface, allowing for repeated analyte injections without baseline drift or protein leaching.

  • Analyte Injection: Dilute the 4-methylquinazoline derivative in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Inject across the chip at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow the running buffer to flow over the chip for 300 seconds to monitor the dissociation phase. Regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.5).

    • Causality: The low pH temporarily disrupts non-covalent ligand-receptor interactions, stripping the analyte while leaving the covalently bound kinase intact for the next cycle.

Sources

Exploratory

Toxicity and Safety Profile of 6,7-Dimethoxy-4-methylquinazoline: A Technical Whitepaper

Executive Summary As a fundamental heterocyclic scaffold, 6,7-dimethoxy-4-methylquinazoline (CAS: 4015-31-0) plays a critical role in modern medicinal chemistry, serving as a primary building block for the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a fundamental heterocyclic scaffold, 6,7-dimethoxy-4-methylquinazoline (CAS: 4015-31-0) plays a critical role in modern medicinal chemistry, serving as a primary building block for the synthesis of advanced targeted therapeutics, including kinase inhibitors and phosphodiesterase (PDE) modulators. While heavily utilized in drug development, understanding the baseline toxicity and safety profile of the unsubstituted scaffold is paramount for distinguishing compound-specific adverse effects from scaffold-inherent toxicities. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and in vitro safety data of 6,7-dimethoxy-4-methylquinazoline, providing researchers with self-validating protocols to accurately assess its toxicological footprint.

Chemical Identity and Pharmacophore Context

The 6,7-dimethoxyquinazoline core is a "privileged structure" that structurally mimics the adenine ring of ATP, allowing it to interact with the ATP-binding clefts of various enzymes[1]. However, the specific substitution at the C4 position dictates its pharmacological potency and off-target toxicity. For instance, while the 4-ethyl analog () acts as a potent PDE inhibitor with cardiotonic properties[2], the 4-methyl derivative lacks the bulky lipophilic extensions required for high-affinity kinase or PDE inhibition.

Consequently, the fully aromatized 6,7-dimethoxy-4-methylquinazoline exhibits a highly stable, relatively inactive biological profile. Research indicates that while its 1,2-dihydro-3-oxide precursors show cardiotonic activity, dehydrogenation to the fully aromatic 4-methylquinazoline results in a near-complete loss of in vivo activity[1]. This suggests that the scaffold itself behaves as a stable, low-toxicity metabolite.

Table 1: Physicochemical Properties and GHS Hazard Profile
Property / HazardValue / DescriptionToxicological Implication
Molecular Weight 204.22 g/mol [3]Low molecular weight ensures rapid systemic distribution.
Formula C₁₁H₁₂N₂O₂[3]Highly stable aromatic system; resistant to spontaneous degradation.
TPSA 44.2 Ų[3]Excellent membrane permeability; crosses lipid bilayers easily.
XLogP3 1.9[3]Moderate lipophilicity; prevents excessive bioaccumulation in adipose tissue.
H302 (GHS) Harmful if swallowed[3]Acute oral toxicity requires controlled laboratory handling.
H315 / H319 (GHS) Skin/Eye Irritation[3]Direct contact causes localized epithelial inflammation.
H335 (GHS) Respiratory Irritation[3]Inhalation of powder disrupts mucosal homeostasis.

Mechanistic Toxicology and Structure-Activity Relationships

The causality behind the low systemic toxicity of 6,7-dimethoxy-4-methylquinazoline lies in its structural thermodynamics. Because it lacks the 4-anilino group present in highly potent EGFR inhibitors (e.g., Gefitinib, Erlotinib), it cannot form the critical hydrogen bonds and hydrophobic interactions required for tight target binding. As a result, its toxicity is primarily driven by high-dose, non-specific off-target interactions rather than potent enzymatic blockade.

When absorbed, its high permeability (TPSA 44.2 Ų) allows rapid cellular entry, but its moderate lipophilicity (XLogP3 1.9) and lack of strong target affinity facilitate rapid hepatic metabolism (typically via CYP450-mediated O-demethylation) and subsequent renal clearance.

SAR_Pathway A 6,7-Dimethoxy-4-methylquinazoline (Stable Aromatic Scaffold) B Cellular Uptake (High Permeability, TPSA 44.2 Ų) A->B Absorption C Hepatic Metabolism (CYP-mediated O-Demethylation) A->C Systemic Circulation D Off-Target Kinase/PDE Binding (Low Affinity) B->D High Dose Exposure E Renal Excretion (Low in vivo Toxicity) C->E Detoxification Pathway

Diagram 1: Mechanistic pathways of 6,7-dimethoxy-4-methylquinazoline metabolism and interactions.

In Vitro Cytotoxicity and Safety Profiling

To establish a safety window for drug development, the cytotoxicity of 6,7-dimethoxy-4-methylquinazoline derivatives has been benchmarked against established chemotherapeutics. Data from demonstrates that closely related 2-aryl derivatives of this scaffold exhibit moderate toxicity against cancer cell lines (MCF-7, A549) but maintain significantly lower toxicity in normal human embryonic kidney cells (HEK293-T) compared to reference drugs like Doxorubicin and Gefitinib[1].

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)
Compound ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293-T (Normal Kidney)Safety Margin
Quinazoline Derivatives 10.38 – 25.48[1]11.39 – 20.00[1]20.12 – 59.02[1]High (Low toxicity to normal cells)
Doxorubicin (Control) 0.25 ± 0.05[1]0.36 ± 0.07[1]0.87 ± 0.04[1]Low (High baseline toxicity)
Gefitinib (Control) 0.19 ± 0.04[1]0.25 ± 0.03[1]0.40 ± 0.02[1]Low (Potent targeted toxicity)

Data interpretation: The IC₅₀ values of the quinazoline scaffold in healthy HEK293-T cells are roughly 50 to 100 times higher than those of Gefitinib, proving that the 4-methyl core is fundamentally safe and requires specific functionalization to induce severe cytotoxicity.

Self-Validating Experimental Protocols for Safety Screening

To ensure scientific integrity, toxicological evaluations of 6,7-dimethoxy-4-methylquinazoline must utilize self-validating workflows. The following protocols integrate mechanistic causality and internal controls to eliminate false positives caused by solvent toxicity or assay degradation.

Protocol_Workflow S1 1. Stock Formulation (DMSO Vehicle) S2 2. Cell Seeding (HEK293-T / MCF-7) S1->S2 S3 3. Serial Dosing (Internal Controls) S2->S3 S4 4. Viability Assay (Resazurin Reduction) S3->S4 S5 5. IC50 Calculation (Safety Profiling) S4->S5

Diagram 2: Self-validating high-throughput cytotoxicity screening workflow for quinazolines.

Protocol A: High-Throughput Resazurin Viability Assay

This protocol measures metabolic viability while controlling for the hydrophobic nature of quinazolines.

  • Compound Preparation: Dissolve 6,7-dimethoxy-4-methylquinazoline in 100% anhydrous DMSO to create a 10 mM stock. Causality: The quinazoline core is highly hydrophobic; aqueous buffers will cause premature precipitation.

  • Cell Seeding: Seed HEK293-T and MCF-7 cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C (5% CO₂). Causality: A 24-hour window ensures cells re-adhere and enter the log-phase of growth, which is strictly required for accurate metabolic readout.

  • Serial Dosing (Self-Validation Step): Treat cells with the compound at a range of 1 µM to 50 µM.

    • Vehicle Control: Include wells with 0.5% DMSO to validate that cytotoxicity is not solvent-induced.

    • Positive Control: Include Gefitinib (0.1 - 1.0 µM) to validate assay sensitivity to quinazoline-induced apoptosis.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of Resazurin solution (0.15 mg/mL) to each well and incubate for 4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm). Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a direct, linear correlation to cell viability.

Protocol B: HPLC-UV Stability and Purity Profiling

Impurities (e.g., unreacted starting materials) often skew toxicity data.

  • Mobile Phase Setup: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: TFA acts as an ion-pairing agent, sharpening the basic quinazoline nitrogen peaks.

  • Sample Injection: Inject 10 µL of a 1 mg/mL compound solution.

  • Detection: Monitor at 254 nm and 280 nm. The 6,7-dimethoxy-4-methylquinazoline peak must represent >95% of the total Area Under the Curve (AUC) to validate that observed toxicity is intrinsic to the scaffold and not an artifact of synthetic impurities.

Occupational Safety and Risk Mitigation

Due to its GHS classification[3], laboratory personnel must adhere to strict risk mitigation strategies:

  • Inhalation Hazard (H335): The compound exists as a fine powder. Weighing must be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood to prevent mucosal irritation.

  • Dermal/Ocular Protection (H315/H319): Nitrile gloves (double-gloved) and splash-proof chemical goggles are mandatory. The lipophilic nature of the compound allows it to penetrate standard latex rapidly if dissolved in organic solvents like DMSO or DCM.

References

  • National Center for Biotechnology Information (PubChem). "6,7-Dimethoxy-4-methylquinazoline | C11H12N2O2 | CID 4319422 - Safety and Hazards." PubChem Database. Available at:[Link]

  • Magwaza, N.M., et al. "In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides." Antioxidants 2023, 12, 1971. MDPI. Available at:[Link]

  • Winslow, E. "Cardiovascular pharmacology of quazodine (MJ-1988), with particular reference to effects of myocardial blood flow and metabolic heat production." British Journal of Pharmacology, 1972. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 6,7-Dimethoxy-4-methylquinazoline

Introduction 6,7-Dimethoxy-4-methylquinazoline (CAS: 4015-31-0; Molecular Weight: 204.22 g/mol ) is a critical heterocyclic scaffold utilized extensively in the synthesis of pharmacologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6,7-Dimethoxy-4-methylquinazoline (CAS: 4015-31-0; Molecular Weight: 204.22 g/mol ) is a critical heterocyclic scaffold utilized extensively in the synthesis of pharmacologically active compounds, including cardiotonics, bronchodilators, and targeted anticancer agents[1][2]. As an essential Active Pharmaceutical Ingredient (API) intermediate, ensuring its chemical purity and monitoring its degradation profile is a strict regulatory requirement.

This application note details the development and validation of a highly sensitive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed as a self-validating system, strictly adhering to the ICH Q14 (Analytical Procedure Development) and ICH Q2(R1) (Validation of Analytical Procedures) guidelines[3].

Scientific Rationale & Method Design (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The causality behind our chromatographic choices is outlined below:

  • Stationary Phase Selection: A high-carbon-load C18 (Octadecylsilane) column was selected. The hydrophobic nature of the dimethoxy and methyl substituents on the quinazoline ring ensures optimal retention and partitioning on a non-polar C18 stationary phase via van der Waals interactions[4].

  • Mobile Phase pH & Peak Symmetry: Quinazoline derivatives possess basic nitrogen atoms within their heterocyclic core. If analyzed in a neutral mobile phase, these nitrogens can undergo partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. By utilizing a potassium dihydrogen phosphate buffer adjusted to pH 3.0 , the quinazoline nitrogens are fully protonated, suppressing silanol activity and yielding a sharp, symmetrical peak[5].

  • Detection Wavelength: The fully conjugated bicyclic aromatic system of the quinazoline core exhibits strong π→π∗ and n→π∗ transitions. UV detection at 254 nm was selected because it provides maximum sensitivity (lambda max) and allows for the simultaneous detection of potential degradation products without baseline drift[5][6].

Method Development Workflow

HPLC_Method_Dev ATP 1. Analytical Target Profile Define 6,7-dimethoxy-4-methylquinazoline quantification limits Select 2. Phase Selection C18 Column & pH 3.0 Buffer (Suppress ionization) ATP->Select Opt 3. Method Optimization Isocratic 60:40 Buffer:ACN Flow: 1.0 mL/min Select->Opt Degrad 4. Forced Degradation Prove Stability-Indicating Power (Acid, Base, Peroxide) Opt->Degrad Valid 5. ICH Q2(R1) Validation Linearity, Precision, Accuracy, Robustness & LOD/LOQ Degrad->Valid

Fig 1: Systematic ICH Q14 lifecycle approach for quinazoline HPLC method development.

Experimental Protocols

Materials and Reagents
  • Analyte: 6,7-Dimethoxy-4-methylquinazoline reference standard (Purity 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ) and Orthophosphoric acid (OPA), AR grade.

Step-by-Step Preparation Method
  • Buffer Preparation (0.05 M): Accurately weigh 6.8 g of KH2​PO4​ and dissolve it in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute OPA. Filter the solution through a 0.45 µm nylon membrane filter and sonicate for 10 minutes to degas.

  • Mobile Phase Preparation: Mix the pH 3.0 Buffer and Acetonitrile in a ratio of 60:40 (v/v). Sonicate for 5 minutes.

  • Diluent: Use the Mobile Phase as the sample diluent to prevent solvent-front disturbances.

  • Standard Stock Solution (1000 µg/mL): Weigh exactly 10.0 mg of 6,7-dimethoxy-4-methylquinazoline into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve completely, and make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions
ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase 0.05 M KH2​PO4​ Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Run Time 10.0 minutes
Retention Time (RT) ~4.8 minutes

Method Validation & System Suitability (ICH Q2 Framework)

To ensure this protocol functions as a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis. The method was validated across the following critical parameters[3]:

System Suitability and Specificity

Specificity was established through forced degradation studies. The API was subjected to 0.1 N HCl (Acid), 0.1 N NaOH (Base), 3% H2​O2​ (Oxidation), and 60°C (Thermal stress)[5]. In all conditions, the 6,7-dimethoxy-4-methylquinazoline peak was completely resolved from its degradation products (Resolution factor > 2.0), proving the method's stability-indicating power.

Table 1: System Suitability Parameters (n=6 injections)

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time (RT) 4.82 min--
Theoretical Plates (N) 5,420 2000Pass
Tailing Factor ( Tf​ ) 1.12 1.5Pass
% RSD of Peak Area 0.45% 2.0%Pass
Linearity, LOD, and LOQ

Linearity was evaluated by injecting six different concentrations ranging from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope[4].

Table 2: Linearity and Sensitivity Data

ParameterResult
Linear Range 25 - 150 µg/mL
Regression Equation y=45210x+1250
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Accuracy (Recovery Studies)

Accuracy was determined using the standard addition method at three levels (50%, 100%, and 150%) in triplicate.

Table 3: Accuracy / Recovery Data

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50% 50.049.699.2%0.82
100% 100.0100.4100.4%0.55
150% 150.0149.199.4%0.61

Note: All recoveries fall well within the ICH acceptance criteria of 98.0% - 102.0%.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed for the quantification of 6,7-dimethoxy-4-methylquinazoline. By strictly controlling the mobile phase pH to suppress silanol interactions and utilizing an optimized isocratic elution, the method delivers excellent peak symmetry and resolution. This protocol is fully compliant with ICH Q14 and Q2(R1) guidelines, making it highly suitable for routine quality control, stability monitoring, and API release testing in pharmaceutical development environments.

Sources

Application

NMR spectroscopy characterization data for 6,7-dimethoxy-4-methylquinazoline

An Application Guide to the NMR Spectroscopic Characterization of 6,7-dimethoxy-4-methylquinazoline For the Attention Of: Researchers, scientists, and drug development professionals. Abstract: This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the NMR Spectroscopic Characterization of 6,7-dimethoxy-4-methylquinazoline

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6,7-dimethoxy-4-methylquinazoline. Quinazoline derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Unambiguous structural characterization is therefore a critical step in their synthesis and development. This document details the rationale behind spectral assignments using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, provides field-proven experimental protocols, and presents the data in a clear, structured format for easy reference.

Introduction and Molecular Structure

6,7-dimethoxy-4-methylquinazoline is a heterocyclic compound featuring a fused benzene and pyrimidine ring system. The substituents—two methoxy groups and a methyl group—give rise to a distinct and informative NMR profile. Accurate interpretation of this profile is essential for confirming its identity and purity. To facilitate a clear discussion of the NMR data, the standard IUPAC numbering system for the quinazoline core is used throughout this guide.

Caption: Molecular structure and atom numbering of 6,7-dimethoxy-4-methylquinazoline.

Experimental Protocols

The following protocols are generalized yet robust methodologies for acquiring high-quality NMR data for quinazoline derivatives and other small organic molecules.[3][4]

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. Following a consistent protocol ensures reproducibility.

  • Weighing: For a standard 5 mm NMR tube, weigh 5-10 mg of 6,7-dimethoxy-4-methylquinazoline for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices for this class of compounds.[6][7] CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for compounds with lower solubility.

  • Standard Addition: Add an internal standard for chemical shift calibration. Tetramethylsilane (TMS) is the conventional standard for organic solvents, with its signal set to 0.00 ppm.[5]

  • Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral resolution.

  • Finalization: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following workflow outlines the acquisition of a comprehensive dataset for full structural elucidation.

Caption: General workflow for comprehensive NMR analysis.

A standard suite of experiments on a 400 or 500 MHz spectrometer is typically sufficient.[8][9] This includes 1D ¹H, 1D ¹³C with proton decoupling, and 2D experiments such as COSY, HSQC, and HMBC to establish connectivity.[10]

Spectral Data Analysis and Interpretation

The combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation. Each experiment provides a piece of the puzzle, and together they leave no ambiguity.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial, crucial information about the proton environments in the molecule. For 6,7-dimethoxy-4-methylquinazoline, six distinct signals are expected.

  • Aromatic Protons (H-5, H-8): The protons on the benzene ring appear as two sharp singlets. Their singlet multiplicity is due to the lack of adjacent protons for coupling. The H-5 proton is typically slightly downfield from the H-8 proton.[11]

  • Pyrimidine Proton (H-2): The proton at the C-2 position is significantly deshielded by the two adjacent electron-withdrawing nitrogen atoms, causing it to resonate at a very low field.[4][12]

  • Methoxy Protons (C6-OCH₃, C7-OCH₃): The two methoxy groups are in slightly different electronic environments and thus appear as two distinct singlets, each integrating to three protons. Their chemical shifts are characteristic of methoxy groups attached to an aromatic ring.[9]

  • Methyl Protons (C4-CH₃): The methyl group at the C-4 position also appears as a sharp singlet, integrating to three protons.

Table 1: ¹H NMR Data for 6,7-dimethoxy-4-methylquinazoline (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.75 Singlet (s) 1H H-2
~7.45 Singlet (s) 1H H-5
~7.15 Singlet (s) 1H H-8
~4.05 Singlet (s) 3H C7-OCH₃
~4.03 Singlet (s) 3H C6-OCH₃

| ~2.85 | Singlet (s) | 3H | C4-CH₃ |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. A total of 11 signals are expected, corresponding to the 11 carbon atoms in the structure.

  • Quaternary Carbons: Five signals will correspond to carbons with no attached protons (C-4, C-4a, C-6, C-7, C-8a). These are often of lower intensity.

  • CH Carbons: Three signals correspond to the protonated aromatic and pyrimidine carbons (C-2, C-5, C-8).

  • Methyl Carbons: Three signals will be observed for the C-4 methyl and the two methoxy carbons. These typically appear at a high field (upfield).

Table 2: ¹³C NMR Data for 6,7-dimethoxy-4-methylquinazoline (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~162.5 C-4
~156.0 C-2
~155.5 C-7
~151.0 C-6
~149.0 C-8a
~136.0 C-4a
~108.0 C-5
~101.0 C-8
~56.5 C7-O CH₃
~56.3 C6-O CH₃

| ~22.0 | C4-C H₃ |

2D NMR for Structural Elucidation

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] For 6,7-dimethoxy-4-methylquinazoline, all proton signals are singlets and exist as isolated spin systems. Therefore, a COSY spectrum would show no cross-peaks, confirming the lack of proton-proton coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to.[14] This allows for the unambiguous assignment of all protonated carbons listed in Table 2 by correlating their signals to the assigned proton signals from Table 1. For example, the proton signal at ~7.45 ppm will show a correlation to the carbon signal at ~108.0 ppm, definitively assigning them as H-5 and C-5, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four).[15][16] This connects the molecular fragments. The key correlations that lock in the structure are:

    • C4-CH₃ Protons (~2.85 ppm): These protons will show strong correlations to the quaternary carbon C-4 (~162.5 ppm) and the protonated carbon C-5 (~108.0 ppm), confirming the position of the methyl group.

    • H-5 Proton (~7.45 ppm): Shows correlations to C-4 (~162.5 ppm), C-7 (~155.5 ppm), and the bridgehead carbon C-8a (~149.0 ppm), firmly placing it adjacent to the C-4 and C-6/C-7 positions.

    • H-2 Proton (~8.75 ppm): Crucially, this proton will correlate to C-4 (~162.5 ppm) and the bridgehead carbon C-8a (~149.0 ppm), confirming the pyrimidine ring structure.

    • Methoxy Protons (~4.05 and ~4.03 ppm): The two methoxy proton signals will correlate specifically to C-7 (~155.5 ppm) and C-6 (~151.0 ppm), respectively, confirming their positions on the benzene ring.

Table 3: Key HMBC Correlations

Proton (δ ppm) Correlated Carbons (δ ppm)
H-2 (~8.75) C-4, C-8a
H-5 (~7.45) C-4, C-7, C-8a
H-8 (~7.15) C-4a, C-6
C4-CH₃ (~2.85) C-4, C-4a, C-5
C6-OCH₃ (~4.03) C-6

| C7-OCH₃ (~4.05) | C-7 |

Caption: Visualization of key 2- and 3-bond HMBC correlations confirming the molecular structure.

Conclusion

The structural characterization of 6,7-dimethoxy-4-methylquinazoline is definitively achieved through a systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and quantitative information for each unique proton and carbon environment. The structural assembly is then unequivocally confirmed by 2D NMR experiments. HSQC correlates the directly bonded C-H pairs, while the long-range correlations observed in the HMBC spectrum connect all constituent fragments, providing a self-validating and unambiguous confirmation of the complete molecular structure. This guide serves as a robust protocol and data reference for researchers working with this important class of heterocyclic compounds.

References

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • Xie, D., et al. (2018). The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. Data in Brief, 20, 1775-1778. Available at: [Link]

  • Supporting Information for "Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds with Quinazoline 3-Oxides". (2018). The Royal Society of Chemistry. Available at: [Link]

  • Lv, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link]

  • Wang, D., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Journal of Shenyang Pharmaceutical University. Available at: [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Available at: [Link]

  • International Journal of Futuristic and Innovative Research. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Available at: [Link]

  • Supporting Information for "Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-yl]acetamide (AZD3229), a Potent and Orally Bioavailable STAT3 Inhibitor". ACS Publications. Available at: [Link]

  • NIH. (2017). NMR Characterization of RNA Small Molecule Interactions. Available at: [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Available at: [Link]

  • AIP Publishing. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. Available at: [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. Available at: [Link]

  • University of Notre Dame. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Available at: [Link]

  • The Distant Reader. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). Available at: [Link]

  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

  • MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Bunseki. Knowledge and Mindset Required for Correct Structural Analysis by NMR. Available at: [Link]

  • ResearchGate. COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6. Available at: [Link]

  • ACS Publications. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-Amino-4-substituted Amino and Related Derivatives. Available at: [Link]

  • ResearchGate. Most relevant chemical shifts and key HMBC correlations of the protons.... Available at: [Link]

  • ResearchGate. (PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. Available at: [Link]

  • DNP. H-H COSY Spectrum in NMR. Available at: [Link]

Sources

Method

Application Note: Comprehensive Cell Viability Assay Protocols for 6,7-Dimethoxy-4-methylquinazoline and its Derivatives

Executive Summary & Mechanistic Context The compound 6,7-dimethoxy-4-methylquinazoline represents a highly privileged pharmacophore in medicinal chemistry. Its core structure is frequently embedded within potent kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 6,7-dimethoxy-4-methylquinazoline represents a highly privileged pharmacophore in medicinal chemistry. Its core structure is frequently embedded within potent kinase inhibitors (such as EGFR inhibitors), cardiotonics, and apoptosis-inducing antineoplastic agents [1]. Because these derivatives often exert their therapeutic effects by competitively binding to the ATP pocket of kinases or by modulating intracellular oxidative stress, accurately measuring their impact on cell viability is a critical bottleneck in preclinical drug development.

This application note provides a self-validating, orthogonal protocol for evaluating the cytotoxicity of 6,7-dimethoxy-4-methylquinazoline derivatives. By combining a metabolic reduction assay (MTS) with an ATP-quantitation assay (CellTiter-Glo®), researchers can eliminate false positives caused by compound autofluorescence or precipitation, ensuring highly robust IC50 determinations.

Experimental Design & Causality

To ensure a self-validating system, the experimental design must account for the specific physicochemical properties of quinazoline derivatives:

  • Hydrophobicity & Vehicle Stress: Quinazoline derivatives are notoriously hydrophobic. They must be dissolved in 100% DMSO. Causality: The final DMSO concentration in the cell culture must never exceed 0.5% (v/v). Concentrations above this threshold induce osmotic stress and baseline apoptosis, artificially inflating the compound's apparent cytotoxicity.

  • Assay Selection (Orthogonal Validation):

    • MTS Assay: We utilize the MTS assay [2] rather than the traditional MTT assay. Causality: MTS is reduced to a water-soluble formazan product. This eliminates the need for a solubilization step (required in MTT), which can inadvertently precipitate hydrophobic quinazolines and scatter light, confounding absorbance readings.

    • ATP Luminescence (CellTiter-Glo®): Quinazolines with extended conjugated systems (e.g., 3-oxides) can exhibit intrinsic color or autofluorescence that interferes with colorimetric readouts. Causality: The CellTiter-Glo® assay [3] bypasses optical interference by lysing the cells and utilizing a luciferase-catalyzed luminescent reaction proportional to intracellular ATP, providing a highly sensitive, interference-free orthogonal validation.

  • Self-Validating Controls: Every plate must include a Vehicle Control (0.5% DMSO in media) to establish 100% viability, a Positive Control (e.g., 1 µM Gefitinib or Doxorubicin) to validate assay sensitivity, and a Media Blank to subtract background signal.

Experimental Workflow Visualization

Workflow cluster_assays Orthogonal Viability Readouts A 6,7-Dimethoxy-4-methylquinazoline Stock Prep (10 mM in DMSO) C Compound Treatment (Serial Dilutions, <0.5% DMSO) A->C B Cell Seeding (e.g., MCF-7, A549) B->C D Incubation (24h - 72h at 37°C, 5% CO2) C->D E1 MTS Assay (Metabolic Activity) D->E1 E2 CellTiter-Glo (ATP Luminescence) D->E2 F Data Analysis & IC50 Calculation (Non-linear Regression) E1->F E2->F

Experimental workflow for assessing 6,7-dimethoxy-4-methylquinazoline cell viability.

Step-by-Step Protocols

Protocol A: Cell Seeding and Compound Treatment
  • Cell Preparation: Harvest target cells (e.g., MCF-7 breast adenocarcinoma or A549 lung carcinoma) during the logarithmic growth phase.

  • Seeding: Seed cells into clear-bottom 96-well plates (for MTS) and opaque white-walled 96-well plates (for ATP assay) at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

  • Attachment: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Preparation: Dissolve 6,7-dimethoxy-4-methylquinazoline in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 9-point 1:3 serial dilution in complete media. Critical Step: Ensure the DMSO concentration is normalized across all concentrations to exactly 0.5% (v/v).

  • Treatment: Aspirate the seeding media and gently add 100 µL of the compound dilutions, vehicle controls, and positive controls to the respective wells. Incubate for 48 to 72 hours.

Protocol B: MTS Colorimetric Assay (Metabolic Activity)
  • Reagent Thawing: Thaw the CellTiter 96® AQueous One Solution Reagent (MTS) [2] at room temperature, protected from light.

  • Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium. Do not remove the compound-containing media, as this risks aspirating detached apoptotic cells.

  • Incubation: Return the plate to the 37°C incubator for 1 to 4 hours. Monitor color development periodically.

  • Measurement: Read the absorbance at 490 nm using a microplate spectrophotometer.

  • Validation: Subtract the average 490 nm absorbance of the "Media Blank" wells from all experimental wells.

Protocol C: ATP Luminescence Assay (CellTiter-Glo®)
  • Equilibration: Remove the opaque 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer [3].

  • Addition & Lysis: Add 100 µL of the CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis and ATP release.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate luminometer with an integration time of 0.25 to 1 second per well.

Data Presentation & Expected Outcomes

Calculate the percentage of cell viability using the formula: % Viability = [(Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] × 100

Plot the % Viability against the log-transformed compound concentrations using non-linear regression (variable slope, four-parameter logistic equation) to determine the IC50. Below is a reference table of expected IC50 ranges for 1,2-dihydroquinazoline 3-oxides and related 6,7-dimethoxy-4-methylquinazoline derivatives based on recent literature [1].

Table 1: Representative Cytotoxicity Profile of Quinazoline Derivatives
Cell LineTissue OriginAssay TypeRepresentative IC50 Range (µM)Reference
MCF-7 Breast AdenocarcinomaMTT/MTS10.38 – 25.48[1]
A549 Lung CarcinomaMTT/MTS11.39 – 20.00[1]
HEK293-T Embryonic Kidney (Non-cancerous)MTT/MTS20.12 – 59.02[1]

Note: A higher IC50 in HEK293-T compared to MCF-7 and A549 indicates a favorable therapeutic window, a key metric when evaluating the specificity of novel quinazoline-based kinase inhibitors.

References

  • Magwaza, N. M., More, G. K., Gildenhuys, S., & Mphahlele, M. J. (2023). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Antioxidants, 12(11), 1971. URL: [Link]

Application

Application Note: Advanced Crystallization and Purification Strategies for 6,7-Dimethoxy-4-methylquinazoline

Executive Summary & Mechanistic Context The 6,7-dimethoxy-4-methylquinazoline scaffold (CAS 4015-31-0) is a privileged pharmacophore and a critical intermediate in the synthesis of bioactive quinazoline 3-oxides, which e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The 6,7-dimethoxy-4-methylquinazoline scaffold (CAS 4015-31-0) is a privileged pharmacophore and a critical intermediate in the synthesis of bioactive quinazoline 3-oxides, which exhibit significant cardiotonic, blood-pressure-lowering, and enzyme-inhibitory activities[1]. During upstream synthesis, the crude product is frequently contaminated with unreacted precursors (e.g., 2-amino-4,5-dimethoxyacetophenone) and regioisomeric byproducts. Because preparative chromatography is economically and logistically prohibitive at scale, thermodynamic crystallization is the mandatory purification modality.

This application note details two highly controlled, self-validating crystallization protocols. The causality behind these methods relies on manipulating the Metastable Zone Width (MSZW) . Exceeding the MSZW through rapid cooling or aggressive antisolvent addition induces explosive primary nucleation, which traps impurities within the crystal lattice via solvent occlusion[2]. By utilizing Process Analytical Technology (PAT) and strictly controlled cooling rates (e.g., 0.5 °C/min), we maintain the system within the metastable zone, ensuring that crystal growth outpaces secondary nucleation, thereby yielding a highly pure, thermodynamically stable polymorph[3].

Materials and Process Analytical Equipment

  • Target Analyte: Crude 6,7-dimethoxy-4-methylquinazoline (~85% initial purity).

  • Solvents: Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc), Heptane (Antisolvent). All solvents HPLC grade.

  • Reactor: 1L Jacketed glass crystallizer equipped with a PTFE pitched-blade impeller.

  • PAT Integration: Focused Beam Reflectance Measurement (FBRM) probe for in-line chord length distribution (CLD) monitoring.

  • Offline Analytics: HPLC (C18 column, 254 nm UV detection), X-Ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC).

Quantitative Data: Solubility & Yield Metrics

Understanding the temperature-dependent solubility of the quinazoline core is critical for designing the supersaturation trajectory. The methoxy groups at C6 and C7 participate in hydrogen bonding with polar protic solvents (EtOH), creating a steep solubility curve ideal for cooling crystallization.

Table 1: Empirical Solubility Profile of 6,7-Dimethoxy-4-methylquinazoline (mg/mL)

Solvent5 °C25 °C50 °C75 °C
Absolute Ethanol 12.428.685.2195.0
Ethyl Acetate 18.145.3110.5N/A (Boiling)
Heptane < 1.0< 2.05.4N/A

Table 2: Comparative Yield and Purity of Crystallization Modalities

MethodInitial PurityFinal Purity (HPLC)Molar YieldPrimary Impurity Profile
Cooling (EtOH) 85.0%> 99.6%82.5%< 0.1% Regioisomer
Antisolvent (EtOAc/Heptane) 85.0%98.2%91.0%0.5% Regioisomer

Experimental Workflows

Protocol A: Thermodynamic Cooling Crystallization in Ethanol

This protocol prioritizes absolute purity and thermodynamic polymorph stability over raw yield.

  • Dissolution: Suspend 100 g of crude 6,7-dimethoxy-4-methylquinazoline in 800 mL of absolute ethanol within the jacketed reactor. Heat the jacket to 75 °C under 200 rpm agitation.

    • Causality: Heating to near-reflux ensures complete dissolution and thermal destruction of "ghost nuclei" (sub-critical molecular clusters) that could prematurely trigger un-controlled nucleation.

  • Hot Filtration: Pass the hot solution through an in-line 0.45 µm PTFE membrane to remove insoluble carbonaceous byproducts.

  • Controlled Cooling Ramp: Cool the solution from 75 °C to 60 °C at a rate of 1.0 °C/min. Once at 60 °C, reduce the cooling rate to 0.5 °C/min until the system reaches 5 °C.

    • Causality: The slower rate through the critical nucleation zone (typically 55–45 °C) prevents the system from crossing the labile boundary. This keeps the supersaturation level low, favoring the growth of existing pure crystals rather than the rapid precipitation of amorphous, impurity-laden solids[2][3].

  • Isothermal Hold (Ostwald Ripening): Maintain the suspension at 5 °C for 2 hours.

    • Causality: Allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving filterability.

  • Isolation: Vacuum filter the slurry. Wash the filter cake with 2 × 50 mL of ice-cold ethanol.

    • Causality: Cold washing displaces the impurity-rich mother liquor without re-dissolving the purified API.

  • Drying: Dry under vacuum (50 mbar) at 50 °C for 24 hours.

Self-Validation Checkpoint (Protocol A): Monitor the FBRM chord length distribution continuously. If the fine particle count (<10 µm) spikes to >5,000 counts/sec before the temperature drops to 55 °C, the MSZW has been breached (crash precipitation). The system must automatically trigger a heating loop (+5 °C for 15 mins) to dissolve the fines, followed by a resumption of cooling at a reduced rate of 0.2 °C/min.

Protocol B: Antisolvent Crystallization (EtOAc / Heptane)

This protocol is utilized when maximum recovery (yield) is required from highly dilute mother liquors.

  • Dissolution: Dissolve 50 g of crude API in 200 mL of Ethyl Acetate at 50 °C.

  • Antisolvent Titration: Using a programmable syringe pump, add 400 mL of Heptane at a strict rate of 2.0 mL/min while maintaining agitation at 250 rpm.

    • Causality: Gradual reduction of solvent power controls the supersaturation generation rate. Dumping the antisolvent rapidly would cause localized supersaturation spikes, leading to oiling out or amorphous precipitation.

  • Aging & Isolation: Stir for 1 hour at 20 °C, filter, and wash with 50 mL of cold heptane.

Self-Validation Checkpoint (Protocol B): Perform an offline HPLC check of the mother liquor post-filtration. If the API concentration in the mother liquor exceeds 3 mg/mL, resume antisolvent addition (50 mL Heptane) and age for an additional 30 minutes to drive the equilibrium toward the solid phase.

Process Visualizations

ProcessFlow A Crude 6,7-Dimethoxy- 4-methylquinazoline B Dissolution in Absolute Ethanol (75°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (0.5°C/min to 5°C) C->D E Primary Nucleation & Crystal Growth D->E F Vacuum Filtration & Cold Wash E->F G Vacuum Drying (50°C, 24h) F->G H Purified API Intermediate (>99.5% Purity) G->H

Fig 1. Cooling crystallization workflow for 6,7-dimethoxy-4-methylquinazoline purification.

MSZW_Control A Undersaturated Solution (75°C) B Cooling at 0.5°C/min A->B C Metastable Zone (Supersaturated) B->C D Controlled Nucleation C->D E Labile Zone (Crash Precipitation) C->E Rapid Cooling (>2°C/min) E->D Impure/Amorphous Product

Fig 2. Thermodynamic trajectory mapping the metastable zone width (MSZW) during cooling.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 6,7-Dimethoxy-4-methylquinazoline Synthesis

Welcome to the technical support center for the synthesis of 6,7-dimethoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6,7-dimethoxy-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields. The 6,7-dimethoxyquinazoline scaffold is a critical pharmacophore found in numerous kinase inhibitors, making its efficient synthesis essential for pharmaceutical research.[1][2] This document offers field-proven insights and detailed protocols to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of 6,7-dimethoxy-4-methylquinazoline.

Q1: My synthesis of 6,7-dimethoxy-4-methylquinazoline is resulting in a consistently low yield. What are the most common causes?

Low yields are a frequent challenge and can typically be traced back to a few key areas:

  • Purity of Starting Materials: The primary precursors, likely 2-amino-4,5-dimethoxyacetophenone and a cyclizing agent, must be of high purity. Impurities can introduce competing side reactions that consume reactants and complicate purification, ultimately lowering your isolated yield.[3]

  • Suboptimal Reaction Conditions: Quinazoline synthesis is highly sensitive to reaction parameters. The choice of solvent, temperature, and reaction time must be carefully optimized. For instance, using a non-polar solvent might unfavorably lead to the formation of benzimidazole byproducts instead of the desired quinazoline.[3][4]

  • Poor Reactant Solubility: If the starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.[4]

  • Inefficient Cyclization or Dehydration: The final ring-closing step is critical. This step can be hampered by an inappropriate catalyst (or lack thereof), incorrect pH, or insufficient temperature, leaving the reaction stalled at an intermediate stage.[3][5]

  • Product Loss During Work-up and Purification: Even with a high reaction yield, significant product can be lost during extraction and purification steps. Choosing the right techniques and solvents for recrystallization or chromatography is essential for maximizing the isolated yield.[6][7]

Q2: What is a reliable synthetic route for 6,7-dimethoxy-4-methylquinazoline, and how can it be optimized?

A robust and direct approach is a modified Friedländer-type annulation . This method involves the condensation of 2-amino-4,5-dimethoxyacetophenone with a suitable C1-N1 synthon, such as formamide or formamidine acetate, to construct the pyrimidine ring.

Optimization Strategies:

  • Choice of Cyclizing Agent: While formamide can be used, formamidine acetate in a high-boiling polar solvent like 2-methoxyethanol has been shown to significantly improve yields for related quinazolinone syntheses, a principle applicable here.[8] Using an excess of the cyclizing agent can also drive the reaction to completion.[3]

  • Catalysis: The reaction can be catalyzed by either acid or base. A catalytic amount of a Lewis acid can help activate the carbonyl group, while a base can facilitate deprotonation steps. For solvent-free conditions, acidic solid supports like montmorillonite K-10 have proven effective.[6]

  • Temperature Control: Conventional heating often requires high temperatures and prolonged reflux.[5] A key optimization is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[6][9]

Q3: How does the choice of solvent impact the reaction yield and purity?

The solvent plays a critical role in both reactant solubility and influencing the reaction pathway.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often excellent choices as they effectively dissolve the polar starting materials and intermediates required for quinazoline synthesis. They are particularly suitable for reactions involving charged intermediates.

  • Polar Protic Solvents (e.g., Ethanol, 2-Methoxyethanol): These solvents can participate in hydrogen bonding and can also be effective. 2-methoxyethanol is particularly useful for its high boiling point, allowing for thermally driven reactions.[8]

  • Non-Polar Solvents (e.g., Toluene, THF): These are generally not recommended . In many cases, they lead to poor solubility and can favor the formation of unwanted benzimidazole byproducts.[4]

  • Solvent-Free Conditions: In conjunction with microwave heating, running the reaction neat or on a solid support (like acidic alumina or silica gel) is a powerful green chemistry approach that can enhance yields and simplify work-up.[6][10]

Q4: I'm observing significant byproduct formation. What are they likely to be and how can I prevent them?

The most common byproduct in related syntheses is the corresponding quinazolin-4-one .[3] This occurs if the cyclization pathway favors oxidation at the 4-position, especially under harsh thermal conditions.

Prevention Strategies:

  • Use Formamidine Instead of Formamide: Formamidine acetate provides a pre-formed N-C-N unit, which can favor direct formation of the 4-substituted quinazoline over the quinazolinone intermediate.[8]

  • Control Reaction Temperature and Time: Over-heating or excessively long reaction times can lead to degradation or side reactions. Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.

Q5: What are the most effective purification strategies to maximize my isolated yield?

A two-step purification process is typically most effective:

  • Recrystallization: This is an excellent first-pass technique to remove the bulk of impurities.[6] The key is selecting a suitable solvent system where the product has high solubility at high temperatures and low solubility at room or cold temperatures.

    • Recommended Solvent Systems: A good starting point is a polar solvent like ethanol or isopropanol, with the dropwise addition of water as an anti-solvent until turbidity is observed, followed by gentle reheating to re-dissolve and slow cooling.[11] Alternatively, a solvent/anti-solvent system like ethyl acetate/hexane can be effective.[7]

  • Flash Column Chromatography: For achieving high purity (>98%), column chromatography over silica gel is the standard method.[3][6]

    • Eluent System Selection: A gradient elution starting with a less polar mixture and gradually increasing polarity is recommended. A common system is Hexane/Ethyl Acetate, starting from a 9:1 ratio and moving towards 1:1 or higher in ethyl acetate concentration.[7] Monitoring fractions by TLC is crucial to combine the pure product fractions.[11]

Q6: Can microwave-assisted synthesis truly improve my results for this specific reaction?

Yes, absolutely. Microwave-assisted organic synthesis has emerged as a powerful technique for heterocyclic chemistry.[6][9]

  • Benefits:

    • Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in 5-30 minutes.[6][10]

    • Increased Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[9]

    • Improved Efficiency: It enables rapid screening of reaction conditions (solvents, catalysts) to find the optimal parameters quickly.

For the synthesis of 6,7-dimethoxy-4-methylquinazoline, a microwave-assisted approach using formamidine acetate in a high-boiling polar solvent or under solvent-free conditions on a solid support is highly recommended for yield improvement.[6]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect reaction temperature (too low).[4]2. Inactive or inappropriate catalyst/reagent.3. Poor quality or impure starting materials.[3]1. Gradually increase the reaction temperature, or switch to microwave heating.2. Verify the integrity of your cyclizing agent (e.g., formamidine acetate). Consider adding a catalytic amount of acid (e.g., p-TsOH) or using a solid acid support.[6]3. Check the purity of 2-amino-4,5-dimethoxyacetophenone via NMR or LC-MS. Purify if necessary.
Multiple Spots on TLC (Messy Reaction) 1. Reaction temperature is too high, causing decomposition.2. Incorrect solvent choice leading to side reactions.[4]3. Reaction time is too long.1. Reduce the reaction temperature and monitor closely.2. Switch to a high-boiling polar aprotic solvent like DMF or DMSO.[4]3. Monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed.
Product Co-elutes with Impurity during Chromatography 1. Eluent system has insufficient resolving power.2. Column is overloaded with crude material.1. Adjust the polarity of the eluent system. Use a shallower gradient or switch to an alternative solvent system (e.g., Dichloromethane/Methanol).[7]2. Reduce the amount of material loaded onto the column. Use a larger column if necessary.
Difficulty Removing High-Boiling Solvent (e.g., DMF, DMSO) 1. Solvent has a very high boiling point.1. After initial removal under high vacuum, perform co-evaporation by adding a lower-boiling solvent (like toluene) and re-evaporating. Repeat 2-3 times.[7]2. If the product is stable, triturate the residue with a solvent in which the product is insoluble but the residual solvent is (e.g., water or ether).
Visualizations & Workflows
Proposed Synthetic Pathway

The diagram below illustrates a common and effective synthetic route for 6,7-dimethoxy-4-methylquinazoline based on the Friedländer annulation.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products A 2-Amino-4,5-dimethoxyacetophenone C Condensation & Cyclization A->C B Formamidine Acetate B->C D 6,7-Dimethoxy-4-methylquinazoline C->D Desired Product E Water, Acetic Acid, Ammonia C->E Byproducts

Caption: Friedländer-type synthesis of the target molecule.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the root cause of a low-yield reaction.

G start Low Isolated Yield check_purity Step 1: Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purify_sm Purify Starting Materials (Recrystallize or Chromatograph) check_purity->purify_sm Impure check_reaction Step 2: Analyze Reaction Mixture (TLC, LC-MS) check_purity->check_reaction Pure purify_sm->check_reaction optimize_cond Incomplete Reaction or Side Products Observed? Optimize Conditions: - Switch to Polar Solvent (DMF/DMSO) - Use Microwave Heating - Adjust Catalyst/Reagent Stoichiometry check_reaction->optimize_cond Yes check_workup Step 3: Evaluate Work-up & Purification check_reaction->check_workup No (Clean Conversion) end_node Improved Yield optimize_cond->end_node optimize_purify Product Lost? - Optimize Recrystallization Solvent - Adjust Chromatography Eluent - Check pH during Extraction check_workup->optimize_purify Yes check_workup->end_node No optimize_purify->end_node

Caption: Logical workflow for troubleshooting low reaction yields.

Experimental Protocols
Protocol 1: Optimized Conventional Thermal Synthesis

This protocol uses an improved reagent system for a higher yield than traditional methods.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4,5-dimethoxyacetophenone (1.0 eq), formamidine acetate (1.5 eq), and 2-methoxyethanol (5-10 mL per gram of starting ketone).[8]

  • Heating: Heat the mixture to reflux (approx. 125°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours.[8]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into cold water, which should cause the crude product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid under vacuum. Purify further by recrystallization from an ethanol/water mixture or by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient).[7][11]

Protocol 2: High-Efficiency Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often a cleaner product profile.[6]

  • Reactant Setup: In a 10 mL microwave reaction vial, combine 2-amino-4,5-dimethoxyacetophenone (1.0 eq), formamidine acetate (1.5 eq), and a catalytic amount of montmorillonite K-10 clay (approx. 10% by weight). For a solvent-based approach, use 3-4 mL of DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 15-25 minutes.[6] Maintain a constant temperature, allowing the pressure to vary.

  • Work-up: After the vial has cooled to a safe temperature, dilute the reaction mixture with ethyl acetate and filter to remove the solid catalyst.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified as described in Protocol 1. The crude product from microwave synthesis is often significantly purer, simplifying the final purification step.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
  • Grokipedia. Niementowski quinazoline synthesis. Grokipedia.
  • Majumder, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Various Authors. (2015). Recent advances in the chemistry of quinazolinones. RSC Advances.
  • Al-Karboli, A. et al. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs. BenchChem Technical Support.
  • Wikipedia. Niementowski quinoline synthesis. Wikipedia.
  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC.
  • ResearchGate. Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.
  • Chen, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar.
  • BenchChem. (2025). Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.
  • Wang, D., & Gao, G. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.

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Reference Data & Comparative Studies

Validation

Benchmarking 6,7-Dimethoxy-4-methylquinazoline Binding Kinetics: A Comparative Guide for Biophysical Assays

As fragment-based drug discovery (FBDD) continues to dominate early-stage pharmaceutical research, the need to accurately benchmark low-molecular-weight, low-affinity scaffolds has never been more critical.[1] is a funda...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) continues to dominate early-stage pharmaceutical research, the need to accurately benchmark low-molecular-weight, low-affinity scaffolds has never been more critical.[1] is a fundamental 204.22 Da heterocyclic compound. It serves as the core pharmacophore for a vast array of clinical therapeutics, ranging from phosphodiesterase (PDE) inhibitors to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[2].

Because of its fast association/dissociation rates and micromolar affinity, 6,7-dimethoxy-4-methylquinazoline is the perfect benchmark fragment for calibrating biophysical assays. Before screening high-affinity clinical derivatives, assay scientists must prove their systems can reliably detect the transient binding of this base scaffold. This guide objectively compares biophysical modalities for this application and provides a self-validating experimental protocol for kinetic profiling.

Comparing Biophysical Modalities for Fragment Benchmarking

When dealing with a 204 Da fragment, the choice of analytical modality dictates the resolution of your kinetic data. While Isothermal Titration Calorimetry (ITC) provides excellent thermodynamic data, it lacks the throughput and kinetic resolution required for fast-off-rate fragments. Biolayer Interferometry (BLI) is highly accessible but often struggles with the signal-to-noise ratio needed for compounds under 250 Da.

Surface Plasmon Resonance (SPR) remains the gold standard for this specific benchmarking application due to its superior sensitivity to small mass changes.

Table 1: Comparison of Biophysical Modalities for Quinazoline Fragment Benchmarking

ModalitySensitivity to Low MW (<250 Da)Kinetic Resolution (Fast )Sample ConsumptionBest Use Case for Quinazolines
SPR Excellent (High signal-to-noise)High (Resolves )Low (~50 µL per cycle)Primary benchmark kinetic profiling
BLI Moderate (Struggles < 250 Da)Moderate (Dip-and-read artifacts)Very Low (Non-destructive)Secondary screening of larger analogs
ITC N/A (Measures heat, not mass)None (Equilibrium only)High (Requires mg quantities)Thermodynamic validation ( )

Comparative Binding Kinetics: The Evolution of the Scaffold

To understand why 6,7-dimethoxy-4-methylquinazoline is used as a baseline, we must compare its binding kinetics against its more complex derivatives. For instance, the simple addition of an ethyl group yields[3], a compound known for its PDE inhibitory and smooth muscle vasodilatory effects[4]. Further substitution with a 4-anilino group yields high-affinity oncology drugs like Erlotinib.

Table 2: Comparative Binding Kinetics of Quinazoline Derivatives (Representative Data)

CompoundTarget ( ) ( ) MW ( g/mol )
6,7-dimethoxy-4-methylquinazoline PDE3 / EGFR ~45.0 µM 204.22
Quazodine (4-ethyl analog) PDE3 ~12.0 µM 218.25
Erlotinib (4-anilino analog) EGFR ~2.0 nM 393.43

Data Interpretation: The base methylquinazoline scaffold exhibits a rapid dissociation rate ( ). If your SPR assay can accurately model the 1:1 Langmuir binding of this fragment without mass transport limitations, the system is fully validated to handle the slower, higher-affinity binding of downstream clinical candidates.

Pharmacophore_Evolution Base 6,7-dimethoxy-4-methylquinazoline Benchmark Fragment (MW: 204 Da) PDE PDE3 Target (Cardiovascular) Base->PDE Fragment Binding EGFR EGFR Target (Oncology) Base->EGFR Core Scaffold Quazodine Quazodine (4-ethyl) KD: ~12 µM PDE->Quazodine Ethyl Substitution Erlotinib Erlotinib (4-anilino) KD: ~2 nM EGFR->Erlotinib Anilino Substitution

Pharmacological evolution of the quinazoline scaffold from benchmark fragment to clinical drugs.

Self-Validating SPR Experimental Protocol

To capture the transient kinetics of 6,7-dimethoxy-4-methylquinazoline, the experimental design must account for the compound's low molecular weight and hydrophobicity. The following protocol is engineered as a self-validating system; every step contains an internal control to prove causality and data integrity.

Step 1: Target Immobilization & Surface Density Optimization
  • Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry.

  • Immobilize the target protein (e.g., recombinant PDE3) via amine coupling in 10 mM Sodium Acetate (pH 4.5).

  • Causality & Validation: Because the analyte is only 204 Da, the theoretical maximum response ( ) is inherently low. To achieve a detectable of ~30 RU, you must drive target immobilization to a high density (~3000 RU). Self-Validation: Inject a known high-affinity positive control (e.g., Erlotinib for EGFR) post-immobilization. A robust RU shift validates that the high-density coupling did not denature the target's active site.

Step 2: Solvent Correction Calibration (Critical Step)
  • Prepare a running buffer containing 5% DMSO to ensure the solubility of the quinazoline fragment.

  • Execute a DMSO calibration curve by injecting 8 buffer samples ranging from 4.5% to 5.5% DMSO.

  • Causality & Validation: DMSO produces a massive bulk refractive index shift. A 0.1% mismatch between the running buffer and the sample well can produce an artifactual shift of >100 RU, completely masking the true binding signal of the 204 Da fragment. Self-Validation: The SPR software plots the calibration curve; a strictly linear correlation between the reference and active channels proves the solvent correction matrix is valid.

Step 3: Multi-Cycle Kinetic Titration
  • Prepare a 3-fold dilution series of 6,7-dimethoxy-4-methylquinazoline, ranging from 100 µM down to 1.2 µM.

  • Inject each concentration for 60 seconds (association), followed by a 120-second buffer flow (dissociation) at a flow rate of 50 µL/min .

  • Causality & Validation: High-density surfaces are prone to Mass Transport Limitation (MTL), where the analyte binds faster than it diffuses. By enforcing a high flow rate (50 µL/min), we strip away the unstirred solvent layer, ensuring the observed is reaction-limited, not diffusion-limited.

Biophysical_Workflow A 1. Surface Preparation (CM5 Dextran Matrix) B 2. Target Immobilization (High Density: ~3000 RU) A->B C 3. DMSO Calibration (4.5% to 5.5% correction) B->C D 4. Analyte Titration (Multi-Cycle Kinetics) C->D E 5. Data Fitting (1:1 Langmuir Model) D->E

Workflow for SPR kinetic profiling, highlighting critical solvent correction steps.

Conclusion

Benchmarking your biophysical assays with 6,7-dimethoxy-4-methylquinazoline is a rigorous test of instrument sensitivity and protocol design. If your SPR workflow can successfully resolve the fast dissociation rate and micromolar affinity of this 204 Da base scaffold while navigating DMSO solvent mismatches, your system is fully validated to characterize the complex binding kinetics of advanced, high-affinity quinazoline derivatives.

References

  • 6,7-Dimethoxy-4-methylquinazoline | C11H12N2O2 | CID 4319422 Source: PubChem, National Library of Medicine URL:[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Quazodine | C12H14N2O2 | CID 19918 Source: PubChem, National Library of Medicine URL:[Link]

  • Actions of quazodine (MJ1988) on smooth muscle Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to Kinase Inhibitor Selectivity: Profiling Compounds with the 6,7-Dimethoxyquinazoline Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the methodologies used to determine the cross-reactivity of kinase inhibitors, with a focus on compounds built a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the methodologies used to determine the cross-reactivity of kinase inhibitors, with a focus on compounds built around the 6,7-dimethoxyquinazoline and related 6,7-dimethoxyquinoline scaffolds. While 6,7-dimethoxy-4-methylquinazoline itself is not extensively documented as a kinase inhibitor, this core structure is a key component of numerous potent and clinically relevant inhibitors targeting a range of kinases.[1][2][3][4][5][6] Understanding the selectivity profile of any kinase inhibitor is paramount for predicting both its therapeutic efficacy and potential off-target liabilities.[7] This guide will detail the experimental frameworks for assessing kinase selectivity, present comparative data for representative molecules, and explain the scientific rationale behind these critical drug discovery workflows.

The Imperative of Kinase Selectivity Profiling

Methodologies for Assessing Kinase Cross-Reactivity

A multi-faceted approach, combining both biochemical and cell-based methods, is essential for a thorough understanding of a compound's selectivity. Biochemical assays provide a direct measure of interaction with a large panel of purified kinases, while cellular assays confirm target engagement and off-target binding in a more physiologically relevant environment.[12][13]

Large-Scale Biochemical Profiling (Kinome Scanning)

The most direct method for assessing inhibitor selectivity is to screen the compound against a large panel of purified kinases.[14] These services, often offered by specialized labs, can profile a compound against hundreds of kinases, representing a significant portion of the human kinome.[14][15][16]

Principle: The core of these assays is to measure the inhibitor's ability to compete with ATP for binding to the kinase active site. The output is typically a measure of the amount of inhibitor required to reduce kinase activity by 50% (IC₅₀) or the inhibitor's binding affinity (Kᵢ or Kₔ).

Common Assay Formats:

  • Radiometric Assays: Considered a "gold standard," these assays use ATP labeled with a radioactive phosphate (³²P or ³³P).[8] The kinase transfers the radiolabeled phosphate to a substrate, and the amount of incorporated radioactivity is measured. A reduction in signal in the presence of the inhibitor indicates its potency.[8]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These non-radiometric assays measure the amount of ADP produced during the kinase reaction.[17] The ADP is converted back to ATP in a subsequent reaction, which then drives a luciferase-mediated light-producing reaction. The luminescent signal is directly proportional to kinase activity.[17][18] This method is highly sensitive, scalable for high-throughput screening, and avoids the safety concerns of radiometric methods.[17]

This protocol provides a generalized workflow for determining the IC₅₀ of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as specified for the target kinase.

    • Prepare a solution of the kinase substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination.[19]

    • Prepare a serial dilution of the test compound (e.g., 6,7-dimethoxyquinazoline derivative) in the reaction buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and the serially diluted test compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.[20]

    • Initiate the kinase reaction by adding the ATP/substrate solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal (Relative Light Units) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescence) cluster_analysis 4. Data Analysis prep_inhibitor Serial Dilution of Inhibitor pre_incubate Pre-incubate Kinase + Inhibitor prep_inhibitor->pre_incubate prep_kinase Prepare Kinase Solution prep_kinase->pre_incubate prep_atp Prepare ATP/Substrate Solution initiate Initiate Reaction with ATP/Substrate prep_atp->initiate pre_incubate->initiate incubate_rxn Incubate (e.g., 60 min) initiate->incubate_rxn stop_rxn Stop Reaction & Deplete ATP incubate_rxn->stop_rxn detect_adp Convert ADP to ATP, Generate Light stop_rxn->detect_adp read_plate Measure Luminescence detect_adp->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 CETSA cluster_treatment 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_analysis 3. Analysis cluster_result 4. Result Vehicle Vehicle Control Heat_Veh Heat to Varying Temps Vehicle->Heat_Veh Compound Test Compound Heat_Cmpd Heat to Varying Temps Compound->Heat_Cmpd Analysis_Veh Quantify Soluble Target Protein Heat_Veh->Analysis_Veh Analysis_Cmpd Quantify Soluble Target Protein Heat_Cmpd->Analysis_Cmpd Result Plot Melting Curves Shift indicates binding Analysis_Veh->Result Analysis_Cmpd->Result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Kinase Selectivity Data

To illustrate how selectivity data is presented and interpreted, the following table compares the inhibitory profiles of several kinase inhibitors that feature the 6,7-dimethoxy-quinoline or -quinazoline core. Foretinib is a multi-targeted inhibitor, while Tucatinib is a highly selective HER2 inhibitor, showcasing the spectrum of selectivity that can be achieved.

Kinase TargetForetinib (XL880) IC₅₀ (nM)Pexmetinib IC₅₀ (nM)Tucatinib IC₅₀ (nM)
MET 9--
KDR (VEGFR2) 0.9--
TIE-2 131-
p38 MAPK -4-
HER2 (ErbB2) --8
EGFR --1195
CDK4 -->10,000
Data compiled from publicly available sources. [18]"-" indicates data not readily available or not a primary target.

This table highlights the different selectivity profiles. Foretinib potently inhibits multiple receptor tyrosine kinases, making it a multi-targeted agent. [18]In contrast, Tucatinib shows a very high degree of selectivity for its primary target, HER2, over other kinases like EGFR. [18]

Selectivity data is often visualized on a kinome tree diagram, where inhibited kinases are marked. This provides an immediate visual representation of a compound's selectivity profile.

Caption: Conceptual kinome map showing a selective inhibitor.

Conclusion

The 6,7-dimethoxyquinazoline/quinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous kinase inhibitors. [1][18]However, the therapeutic success of any compound derived from this or any other scaffold is critically dependent on a thorough understanding of its kinase selectivity profile. By employing a combination of broad biochemical screening and targeted cell-based validation, researchers can build a comprehensive picture of a compound's on- and off-target activities. This knowledge is indispensable for optimizing lead compounds, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies.

References

  • Fang, B., Haura, E. B., Smalley, K. S., Eschrich, S. A., & Koomen, J. M. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega.
  • Medicines Discovery Catapult. (2026, March 13). Techniques in kinase profiling. Medicines Discovery Catapult.
  • Dai, L., et al. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC.
  • Uitdehaag, J. C. M., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
  • BenchChem. (n.d.). Benchmarking the Selectivity of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives: A Comparative Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.
  • Bantscheff, M., et al. (n.d.). Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments.
  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics.
  • Ungureanu, D. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed.
  • Zhang, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • American Chemical Society. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • BenchChem. (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
  • Taylor & Francis. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Brahma, R., Shin, J.-M., & Cho, K.-H. (2023). KinScan: AI-based rapid profiling of activity across the kinome. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. BenchChem.
  • MilliporeSigma. (n.d.). Kinase Assay Kit. MilliporeSigma.
  • Gizzexpose, L. M., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Lv, P.-C., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BenchChem. (n.d.). Unveiling the Therapeutic Potential of 6,7-Dimethoxy-4-phenoxy-quinoline: A Technical Guide to Core Targets. BenchChem.
  • Promega Corporation. (n.d.). Detecting Kinase Activity Across the Kinome. Promega.
  • University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton.
  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • Royal Society of Chemistry. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Royal Society of Chemistry.
  • Drewry, D. H., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • Singh, N., et al. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC.
  • van Gestel, R. A. (n.d.). Kinome Profiling. PMC.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • Suwito, H., et al. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. ResearchGate.
  • BenchChem. (n.d.). Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives. BenchChem.

Sources

Validation

Reproducibility of 6,7-Dimethoxy-4-methylquinazoline Synthesis: A Comparative Guide

Executive Summary & Chemical Context The compound 6,7-dimethoxy-4-methylquinazoline is a highly privileged heterocyclic scaffold in medicinal chemistry. It serves as the critical core for synthesizing phosphoinositide 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 6,7-dimethoxy-4-methylquinazoline is a highly privileged heterocyclic scaffold in medicinal chemistry. It serves as the critical core for synthesizing phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) dual inhibitors[1], as well as the muscle-relaxing and cardiotonic agent Quazodine (MJ-1988)[2].

For drug development professionals, the reproducible synthesis of this intermediate is a frequent bottleneck. Traditional methods often suffer from harsh conditions and variable yields, while modern catalytic approaches introduce complexities regarding oxidant control. As a Senior Application Scientist, I have evaluated the two most prominent synthetic routes—Classical Lewis Acid-Catalyzed Condensation and Transition Metal-Catalyzed Oxidative Amination —to provide a definitive, objective comparison of their reproducibility, scalability, and mechanistic reliability.

Mechanistic Pathways

To understand the operational differences between the two methods, we must first look at their divergent mechanistic logic. Both routes utilize the same commercially available starting material, 2-amino-4,5-dimethoxyacetophenone , but employ fundamentally different strategies to construct the pyrimidine ring.

Workflow SM 2-amino-4,5-dimethoxyacetophenone (Starting Material) MethA Method A: Lewis Acid Condensation Reagent: Formamide SM->MethA MethB Method B: Oxidative Amination Reagents: MeOH + NH4OAc SM->MethB CatA Catalyst: BF3·Et2O Temp: 150°C | Time: 6h MethA->CatA Prod 6,7-dimethoxy-4-methylquinazoline (Target Scaffold) CatA->Prod Cyclization & Dehydration CatB Catalyst: Cu or Fe / Oxidant Temp: 80-100°C | Time: 12-24h MethB->CatB CatB->Prod C(sp3)-H Oxidation & Annulation

Synthetic pathways for 6,7-dimethoxy-4-methylquinazoline.

Method A: Classical Lewis Acid-Catalyzed Condensation

Causality & Theory

The traditional Niementowski-type synthesis relies on the condensation of an anthranilic acid derivative (or in this case, an o-aminoacetophenone) with formamide. Historically, this required extreme temperatures (>180 °C) and yielded inconsistent results due to the poor electrophilicity of formamide.

By introducing Boron trifluoride etherate ( BF3​⋅Et2​O ) as a Lewis acid catalyst, the carbonyl oxygen of formamide is strongly coordinated. This coordination significantly enhances the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by the aromatic amine. This modification allows the reaction to proceed at a milder 150 °C with highly reproducible yields up to 86%[3].

Self-Validating Experimental Protocol

Note: This protocol is optimized for a 10 mmol scale.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,5-dimethoxyacetophenone (1.95 g, 10 mmol).

  • Solvent/Reactant Addition: Add formamide (approx. 100 g). Causality: Formamide acts as both the solvent and the reactant. A large weight excess (1:52 ratio) is required to drive the equilibrium of the condensation forward and prevent the sublimation of the starting material[3].

  • Catalyst Initiation: Under a steady stream of argon, add BF3​⋅Et2​O (0.62 mL, 5.0 mmol) dropwise.

    • Self-Validation Check: You will observe a slight exothermic response and a subtle color shift to a deeper yellow, confirming the formation of the Lewis acid-base complex.

  • Thermal Cyclization: Heat the reaction mixture to 150 °C using a silicone oil bath. Stir vigorously for 6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Workup: Cool the mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated aqueous NaHCO3​ to quench the Lewis acid. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 6,7-dimethoxy-4-methylquinazoline as pale yellow needles.

Method B: Transition Metal-Catalyzed Oxidative Amination

Causality & Theory

Driven by the need for greener, more atom-economic processes, recent methodologies utilize methanol as a C1 carbon source and ammonium acetate as an amine source[2].

In this cascade reaction, a transition metal catalyst (such as Copper or Iron) works in tandem with an oxidant (like tert-butyl hydroperoxide, TBHP). The catalyst facilitates the C(sp3)-H oxidation of methanol into formaldehyde in situ. The formaldehyde condenses with ammonium acetate and the starting 2-amino-4,5-dimethoxyacetophenone to form an imine intermediate, which subsequently undergoes intramolecular C-N bond formation and oxidative aromatization to yield the quinazoline core[4]. This eliminates the need for massive excesses of formamide.

Self-Validating Experimental Protocol

Note: This protocol is optimized for a 1 mmol scale.

  • Preparation: Charge a heavy-walled pressure tube with 2-amino-4,5-dimethoxyacetophenone (195 mg, 1.0 mmol), ammonium acetate (154 mg, 2.0 mmol), and Cu(OAc)2​ (18 mg, 10 mol%) or FeCl2​ (12 mg, 10 mol%).

  • Solvent/Oxidant Addition: Add anhydrous methanol (3.0 mL), which serves as both the solvent and the C1 building block. Add TBHP (70% aqueous solution, 0.28 mL, 2.0 mmol) dropwise.

  • Oxidative Annulation: Seal the pressure tube tightly. Heat the mixture to 80–100 °C for 16 hours.

    • Self-Validation Check: As the oxidation of methanol to formaldehyde begins, the reaction mixture will progressively darken to a deep brown/black hue, indicating active turnover of the metal catalyst's oxidation states. Caution: Ensure the pressure tube is rated for the autogenous pressure generated by heating methanol.

  • Workup: Cool the vessel to room temperature before carefully unsealing (to vent any trace gases). Dilute the mixture with 15 mL of water and extract with Dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO4​ and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Dichloromethane:Methanol, 98:2) to isolate the target compound.

Quantitative Comparative Analysis

To assist in selecting the appropriate methodology for your specific drug development pipeline, the performance metrics of both methods are summarized below:

Performance MetricMethod A: Lewis Acid CondensationMethod B: Oxidative Amination
Primary Reagents Formamide (Excess)Methanol, NH4​OAc
Catalyst / Promoter BF3​⋅Et2​O (0.5 equiv)Cu or Fe salts (10 mol%) + TBHP
Reaction Temperature 150 °C80 °C – 100 °C
Reaction Time 6 hours12 – 24 hours
Typical Yield 80% – 86% 72% – 77%
Scalability High: Highly robust for multigram scale-up; thermodynamics drive the reaction to completion.Moderate: Requires careful management of oxidant stoichiometry and pressure at larger scales.
Environmental Impact High: Requires large volumes of formamide and generates stoichiometric boron/fluorine waste.Low: Highly atom-economic; utilizes abundant methanol as a C1 source.
Conclusion & Recommendation

For early-stage discovery chemistry where speed and absolute yield are paramount, Method A remains the most reliable choice due to its brute-force thermodynamic efficiency and ease of scale-up. However, for late-stage development, process chemistry, or laboratories strictly adhering to green chemistry principles, Method B provides an elegant, atom-economic alternative that avoids the use of toxic, high-boiling solvents like formamide.

Sources

Comparative

Comprehensive Activity Profiling: 6,7-Dimethoxyquinazoline vs. 6,7-Dimethoxy-4-methylquinazoline

As drug development professionals and application scientists navigate the optimization of nitrogenous heterocycles, the quinazoline scaffold remains a cornerstone of rational drug design. Specifically, the 6,7-dimethoxyq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists navigate the optimization of nitrogenous heterocycles, the quinazoline scaffold remains a cornerstone of rational drug design. Specifically, the 6,7-dimethoxyquinazoline core is a privileged structure in medicinal chemistry. However, the biological fate and target specificity of this scaffold are profoundly dictated by the substituent at the C4 position.

This guide provides an objective, data-driven comparison between the foundational 6,7-dimethoxyquinazoline core (typically functionalized at C4 with anilines) and its C4-alkylated counterpart, 6,7-dimethoxy-4-methylquinazoline . By analyzing their mechanistic divergence, we can understand how a single functional group shift transitions a molecule from a potent oncological kinase inhibitor to a metabolic and cardiovascular modulator.

Structural Causality: The C4 Substitution Paradigm

The intrinsic activity of the 6,7-dimethoxyquinazoline scaffold relies heavily on its ability to mimic the adenine ring of ATP. The methoxy groups at positions 6 and 7 provide optimal electron-donating properties and steric bulk that perfectly occupy the solvent-exposed region of the ATP-binding pocket in various kinases[1].

The Kinase Inhibitor Core: 6,7-Dimethoxyquinazoline

When the C4 position is substituted with an aniline ring (e.g., 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, known as PD153035), the molecule becomes an exceptionally potent Epidermal Growth Factor Receptor (EGFR) inhibitor[1].

  • Causality: The secondary amine (NH) linker connecting the aniline to the C4 position acts as a critical hydrogen bond donor to the hinge region backbone of the kinase (specifically Met793 in EGFR). This interaction anchors the molecule, yielding picomolar to nanomolar IC50 values[1].

  • Application: This core is extensively utilized in oncology, and radiolabeled derivatives like[11C]PD153035 are employed as PET imaging agents to monitor EGFR expression in tumors[2].

Metabolic & Cardiovascular Shifts: 6,7-Dimethoxy-4-methylquinazoline

Replacing the C4-aniline with a C4-methyl group drastically alters the pharmacophore.

  • Causality: The C4-methyl group lacks the hydrogen bond donor capacity of an aniline NH, effectively abolishing the high-affinity kinase hinge interaction. Consequently, the molecule's affinity shifts away from tyrosine kinases.

  • Application: Derivatives of 6,7-dimethoxy-4-methylquinazoline, particularly its 1,2-dihydroquinazoline 3-oxide precursors, exhibit significant activity against metabolic targets such as α-glucosidase and α-amylase, and demonstrate cardiotonic properties[3]. Interestingly, in vivo studies reveal that dehydrogenation of the active 1,2-dihydro-3-oxide to the fully aromatic 6,7-dimethoxy-4-methylquinazoline results in a complete loss of cardiotonic activity, suggesting the fully aromatized form acts as an inactive metabolite in cardiovascular pathways[3].

Visualizing the Mechanistic Divergence

SAR_Divergence Core 6,7-Dimethoxyquinazoline Scaffold C4_Anilino C4-Anilino Substitution (e.g., PD153035) Core->C4_Anilino C4_Methyl C4-Methyl Substitution (6,7-Dimethoxy-4-methylquinazoline) Core->C4_Methyl EGFR Potent EGFR Kinase Inhibition (IC50 < 1 nM) C4_Anilino->EGFR Metabolic α-Glucosidase Inhibition & Cardiotonic Precursors C4_Methyl->Metabolic

SAR divergence of the 6,7-dimethoxyquinazoline scaffold based on C4 substitution.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds Phosphorylation Auto-phosphorylation EGFR->Phosphorylation Activates Quinazoline 6,7-Dimethoxyquinazoline (C4-Anilino) Quinazoline->EGFR Inhibits ATP Pocket Downstream Proliferation / Survival (MAPK/PI3K) Phosphorylation->Downstream Signaling

EGFR signaling pathway inhibition by C4-anilino-6,7-dimethoxyquinazolines.

Comparative Data Summary

The following table synthesizes the quantitative performance of representative compounds derived from both scaffolds, highlighting the drastic shift in target specificity.

Scaffold BaseRepresentative CompoundPrimary TargetIC50 / ActivityCytotoxicity (Cell Lines)
6,7-Dimethoxyquinazoline PD153035 (C4-3-bromoanilino)EGFR Tyrosine Kinase0.025 nM (Isolated EGFR)[1]Highly cytotoxic (A431, MDA-MB-468)[2]
6,7-Dimethoxyquinazoline EGF-P154 ConjugateGlioblastoma (EGF-R)813 ± 139 nM (U373/U87)[4]Apoptotic cell death at nanomolar ranges[4]
6,7-Dimethoxy-4-methylquinazoline 6-bromo-2-phenyl-1,2-dihydro-3-oxideα-Glucosidase1.08 ± 0.02 μM[3]Moderate (MCF-7: ~10-25 μM)[5]
6,7-Dimethoxy-4-methylquinazoline Fully aromatized coreCardiovascular (In vivo)Inactive (Loss of cardiotonicity)[3]N/A (Metabolite profile)[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for background noise, intrinsic compound absorbance, and baseline enzyme activity.

Protocol A: EGFR Tyrosine Kinase Inhibition Assay (For 6,7-Dimethoxyquinazoline Derivatives)

This assay utilizes a synthetic poly(Glu,Tyr) peptide substrate to mimic natural phosphorylation sites.

Rationale & Causality: ATP is added at its Km​ concentration to ensure that the assay is highly sensitive to ATP-competitive inhibitors like 6,7-dimethoxyquinazolines. If ATP concentrations are too high, the apparent IC50​ will be artificially inflated due to competitive displacement.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Serially dilute the test compounds (e.g., PD153035) in DMSO. Transfer to a 96-well plate ensuring the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme & Substrate Addition: Add recombinant human EGFR kinase domain (0.5 ng/well) and 0.2 mg/mL poly(Glu,Tyr) substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP at its predetermined Km​ value (typically ~2-5 μM) spiked with [γ−33P]ATP .

  • Incubation & Termination: Incubate at room temperature for 30 minutes. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the mixture to a filter plate, wash extensively with phosphoric acid to remove unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Self-Validation Controls:

    • Positive Control: Erlotinib or PD153035 (validates assay sensitivity).

    • Vehicle Control: 1% DMSO without inhibitor (defines 100% kinase activity).

    • Negative Control: Reaction without the EGFR enzyme (defines background radioactivity).

Protocol B: In Vitro α-Glucosidase Inhibition Assay (For 6,7-Dimethoxy-4-methylquinazoline Derivatives)

This colorimetric assay measures the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) into the yellow-colored p-nitrophenol.

Rationale & Causality: Because quinazoline derivatives often possess intrinsic UV-Vis absorbance, a compound-only background control is mandatory. Failing to subtract the compound's intrinsic absorbance at 405 nm will result in false-negative inhibition data.

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 6.8).

  • Enzyme Preparation: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 0.5 U/mL.

  • Incubation: In a 96-well microplate, mix 20 μL of the test compound (dissolved in DMSO and diluted in buffer) with 20 μL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for enzyme-inhibitor complex formation.

  • Substrate Addition: Add 20 μL of 5 mM pNPG substrate to initiate the reaction.

  • Kinetic Measurement: Incubate at 37°C for 20 minutes. Stop the reaction by adding 50 μL of 0.2 M Na2​CO3​ .

  • Detection: Measure the absorbance at 405 nm using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Acarbose (validates the dynamic range of the assay)[3].

    • Colorimetric Control: Test compound + buffer + substrate (without enzyme) to subtract intrinsic compound absorbance.

    • Vehicle Control: DMSO + enzyme + substrate (defines 100% enzyme activity).

References

  • Bridges AJ, et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, ACS Publications.

  • Uckun FM, et al. "4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells." Clinical Cancer Research, PubMed.

  • Mphahlele MJ, et al. "In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides." Pharmaceuticals (Basel), PMC.

  • Wang J, et al. "Assessment of 11C-labeled-4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline as a positron emission tomography agent to monitor epidermal growth factor receptor expression." Nuclear Medicine and Biology, PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dimethoxy-4-methylquinazoline

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 6,7-Dimethoxy-4-methylquinazoline, a heterocyclic compound frequently encountered in medicinal chemistry and materials science.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory principles, designed to build a culture of safety and trust within your laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in handling it safely from acquisition to disposal. 6,7-Dimethoxy-4-methylquinazoline is not a benign substance; its hazard profile necessitates a cautious and well-documented disposal pathway.[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3] It is classified as harmful if swallowed, and it is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] This profile means that improper disposal, such as drain disposal, could introduce a biologically active and irritating substance into waterways, while inadequate personal protection during handling could lead to significant personal injury.

Table 1: Physicochemical and Hazard Properties of 6,7-Dimethoxy-4-methylquinazoline

PropertyValueSource
CAS Number 4015-31-0[3]
Molecular Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.22 g/mol [3]
Appearance Solid Powder[4][5]
GHS Hazard Codes H302, H315, H319, H335[3]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]

This data directly informs our choice of personal protective equipment (PPE) and the imperative to segregate this compound into the hazardous waste stream.

Regulatory Framework: Adherence to Mandated Standards

The disposal of any laboratory chemical is governed by a strict set of local and national regulations. In the United States, the Environmental Protection Agency (EPA) provides the foundational guidelines under the Resource Conservation and Recovery Act (RCRA).[6] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[6] While 6,7-Dimethoxy-4-methylquinazoline may not be explicitly named on an EPA list (e.g., P-series or U-series), its irritant and toxic properties require it to be managed as hazardous waste.

A critical and universal rule is the prohibition of sewering hazardous waste pharmaceuticals, a ban that is in effect in all U.S. states and territories regardless of other local regulations.[7] Therefore, drain disposal is never an option. The only acceptable method is to entrust the final disposal to a licensed professional waste disposal company, which is equipped to handle and neutralize such chemicals in accordance with the law.[8][9]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for managing 6,7-Dimethoxy-4-methylquinazoline waste from generation to pickup.

Experimental Protocol 1: Waste Segregation and Disposal
  • Personal Protective Equipment (PPE): Before handling the chemical in any form (pure, in solution, or as waste), always wear the following:

    • A properly fitted laboratory coat.

    • ANSI-approved safety glasses with side shields or chemical splash goggles.[10]

    • Chemically resistant gloves (nitrile is a common and effective choice). Use proper glove removal technique to avoid skin contact.[9]

    • All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to mitigate respiratory exposure.[5]

  • Waste Characterization: Identify the type of waste being generated:

    • Bulk/Unused Chemical: The original compound, expired material, or synthesized batches that are no longer needed.

    • Grossly Contaminated Items: Labware (e.g., weigh boats, filter paper, pipette tips) that has come into direct contact with the solid or concentrated solutions.

    • Trace Contaminated Items & Empty Containers: "RCRA empty" containers or items with minimal residual contamination. A container is considered RCRA empty if all contents have been removed by commonly employed practices.[7]

    • Contaminated Solutions: Solvents or aqueous solutions containing dissolved 6,7-Dimethoxy-4-methylquinazoline.

  • Containment and Labeling:

    • Designate a specific, sealable, and chemically compatible container for "6,7-Dimethoxy-4-methylquinazoline Hazardous Waste."

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard warnings (e.g., "Toxic," "Irritant").

    • Place all bulk chemical and grossly contaminated items directly into this container.

    • Keep the container closed at all times except when adding waste.

  • Decontamination of Labware and Containers:

    • For glassware intended for reuse, perform a triple rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Crucially, this rinseate is now hazardous waste. Collect all three rinses and add them to your designated hazardous waste container for liquids.

    • After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.

  • Final Disposal Arrangement:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within your lab.

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

    • Do not attempt to dispose of the material yourself. The EHS office will work with a licensed waste disposal vendor to ensure the chemical is transported and destroyed via approved methods, such as high-temperature incineration.[9][11]

Experimental Protocol 2: Small-Scale Spill Management

Accidents happen, and a prepared response is key to maintaining safety.

  • Evacuate and Alert: Ensure non-essential personnel leave the immediate area. Alert colleagues and your lab supervisor.

  • Don PPE: Wear the full PPE as described in Protocol 1, including respiratory protection if the spill generates dust.

  • Contain the Spill: Cover the spill with an inert absorbent material like sand, silica gel, or a commercial chemical spill absorbent.[10] Do not use combustible materials like paper towels for the initial absorption of a solid.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[6][9] Use spark-proof tools if a flammable solvent was involved.[11]

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (like 70% ethanol), followed by soap and water. The cleaning materials used are also considered hazardous waste and must be placed in the sealed container.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste streams associated with 6,7-Dimethoxy-4-methylquinazoline.

G cluster_start Waste Generation cluster_action Action & Containment cluster_end Final Disposition Identify_Waste Identify Waste Stream Bulk Bulk / Unused Solid Identify_Waste->Bulk Gross_Contam Grossly Contaminated Labware Identify_Waste->Gross_Contam Spill Spill Material Identify_Waste->Spill Solutions Contaminated Solutions Identify_Waste->Solutions Empty Empty Container / Trace Contamination Identify_Waste->Empty Collect_Solid Place in Labeled Solid Hazardous Waste Container Bulk->Collect_Solid Gross_Contam->Collect_Solid Spill->Collect_Solid Collect_Liquid Place in Labeled Liquid Hazardous Waste Container Solutions->Collect_Liquid Triple_Rinse Triple Rinse with Appropriate Solvent Empty->Triple_Rinse EHS Store in Satellite Area Contact EHS for Pickup Collect_Solid->EHS Collect_Liquid->EHS Rinseate Collect Rinseate as Liquid Hazardous Waste Triple_Rinse->Rinseate Regular_Wash Proceed to Regular Glassware Washing Triple_Rinse->Regular_Wash After Rinsing Rinseate->Collect_Liquid

Caption: Decision workflow for the proper segregation and disposal of 6,7-Dimethoxy-4-methylquinazoline waste.

Conclusion

The proper disposal of 6,7-Dimethoxy-4-methylquinazoline is a non-negotiable aspect of responsible research. By integrating the principles of Characterize, Segregate, Contain, and Consult , you ensure that your work advances science without compromising the safety of your team or the integrity of the environment. Always treat this and similar heterocyclic compounds as hazardous, adhere strictly to your institution's EHS guidelines, and never hesitate to seek expert guidance when in doubt. This commitment to procedural excellence builds a foundation of trust and safety that is as valuable as any scientific discovery.

References

  • PubChem Compound Summary for CID 4319422, 6,7-Dimethoxy-4-methylquinazoline. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Moccasin Herbicide. United Phosphorus Inc. [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer. [Link]

  • Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Safety Data Sheet - 2-Chloro-6,7-dimethoxyquinazolin-4-amine. Thermo Fisher Scientific. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]

  • Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease. Farmakoekonomika. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

  • A Guide to Complying with the 2024 Methylene Chloride Regulation Under the Toxic Substances Control Act (TSCA). U.S. Environmental Protection Agency. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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